1,3-Dioleoyl-2-palmitoylglycerol-d5
Description
Properties
Molecular Formula |
C₅₅H₉₇D₅O₆ |
|---|---|
Molecular Weight |
864.43 |
Synonyms |
(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxohexadecyl)oxy]-1,3-propanediyl] Ester-d5; _x000B_1,3-Dioleo-2-palmitin-d5; 2-Palmito-1,3-diolein-d5; Glyceryl 1,3-dioleate 2-palmitate-d5; Triglyceride OPO,sn-d5; |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of 1,3-Dioleoyl-2-palmitoylglycerol-d5: A Comprehensive Guide to Regiospecific Lipidomics
Executive Summary
In the rapidly advancing fields of nutritional lipidomics and metabolic engineering, 1,3-Dioleoyl-2-palmitoylglycerol (OPO) stands as a critical structured triacylglycerol (TAG). Naturally abundant in human milk fat, OPO is defined by its regiospecificity: palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions[1]. To accurately quantify this molecule and trace its metabolic fate, researchers rely on 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) , a stable isotope-labeled internal standard[2].
This whitepaper provides an in-depth technical analysis of OPO-d5, exploring its structural causality, metabolic significance, and the self-validating mass spectrometry workflows required for its absolute quantification.
Structural Causality and Isotopic Fidelity
The biological function of a triacylglycerol is dictated not just by its fatty acid composition, but by its stereospecific numbering (sn). The unique architecture of OPO prevents the formation of insoluble calcium soaps in the infant gut, thereby remitting constipation and improving calcium absorption[3].
When conducting high-resolution lipidomics, distinguishing endogenous OPO from its positional isomer POP (1,3-palmitoyl-2-oleoylglycerol) is analytically challenging. The introduction of OPO-d5 (Molecular Formula: C55H97D5O6) provides a +5 Da mass shift[4]. This deuteration typically occurs on the glycerol backbone. By placing the heavy isotopes on the backbone rather than the fatty acid tails, researchers prevent the loss of the isotopic label during the enzymatic cleavage of the sn-1 or sn-3 tails by lipases, ensuring the label remains intact on the resulting 2-monoacylglycerol (2-MAG).
Structural mapping of OPO-d5 highlighting sn-positional fatty acids and deuterium labeling.
Physicochemical Properties
The physical properties of OPO-d5 are identical to its unlabeled counterpart, ensuring identical chromatographic retention times—a fundamental requirement for mitigating matrix effects in LC-MS/MS.
Table 1: Physicochemical & Isotopic Properties of OPO-d5
| Parameter | Value | Causality / Analytical Significance |
| Molecular Formula | C55H97D5O6 | 5 Deuterium atoms ensure a +5 Da mass shift, preventing isotopic overlap with natural M+2/M+3 isotopes[2]. |
| Molecular Weight | 864.43 g/mol | Provides a distinct precursor ion [M+NH4]+ at m/z 882.5 compared to unlabeled OPO (m/z 877.4)[2]. |
| Regiochemistry | sn-1,3 Oleoyl; sn-2 Palmitoyl | Mimics human milk fat structure; critical for studying specific lipase cleavage kinetics[1]. |
| Physical State | Liquid/Oil (Ambient) | Requires careful handling and storage at -20°C to prevent auto-oxidation of unsaturated oleic chains[3]. |
Metabolic Pathways: The Importance of Regiospecificity
The position of palmitic acid fundamentally alters lipid metabolism. Pancreatic lipase is highly regiospecific, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions.
When a standard vegetable oil (predominantly POP) is digested, free palmitic acid is released into the intestinal lumen. At physiological pH, free palmitic acid binds with dietary calcium to form insoluble calcium soaps, which are excreted. Conversely, when OPO is digested, the sn-1 and sn-3 oleic acids are cleaved and readily absorbed. The sn-2 palmitic acid remains attached to the glycerol backbone, forming 2-palmitoyl-monoglyceride (2-MAG), which is highly soluble and easily absorbed across the enterocyte membrane[5].
Causality of sn-2 palmitate positioning in OPO preventing calcium soap formation.
Synthesis and Enzymatic Acidolysis
The industrial and laboratory synthesis of OPO relies heavily on enzymatic acidolysis. Because chemical transesterification randomizes fatty acid positions, biocatalysts must be used to maintain sn-2 integrity.
A standard synthesis protocol involves a two-step process: dry fractionation of a palmitic-rich source (like leaf lard) followed by enzymatic acidolysis using an sn-1,3 specific lipase (e.g., Lipozyme RM IM) in the presence of oleic acid[1],[6]. The lipase selectively replaces the sn-1 and sn-3 fatty acids with oleic acid while leaving the sn-2 palmitate untouched, yielding high-purity OPO[6]. For OPO-d5, deuterated glycerol is utilized during the initial esterification phases before regiospecific modification.
Analytical Lipidomics: The Self-Validating MS Workflow
To quantify OPO in complex biological matrices (e.g., plasma, liver tissue, or infant formula), researchers utilize Multi-Dimension Mass Spectrometry (MDMS) or Silver-Ion HPLC coupled with tandem mass spectrometry[3].
Why the Workflow is Self-Validating
In mass spectrometry, matrix effects—such as ion suppression from co-eluting phospholipids—can artificially lower the signal of the target analyte. By spiking OPO-d5 into the sample before extraction, the labeled standard experiences the exact same extraction losses and ionization suppression as the endogenous OPO. Because the mass spectrometer measures the ratio of OPO to OPO-d5, these variables mathematically cancel out. A low signal due to poor extraction still yields the correct absolute concentration because the analyte-to-IS ratio remains constant.
Step-by-Step Methodology: Absolute Quantification of OPO
-
Matrix Aliquoting and IS Spiking:
-
Action: Aliquot 50 µL of plasma. Spike with 10 µL of OPO-d5 working solution (1 µg/mL).
-
Causality: Early introduction of the internal standard ensures that any physical loss of lipids during downstream phase separation is mathematically corrected.
-
-
Biphasic Lipid Extraction (Modified Bligh & Dyer):
-
Action: Add 150 µL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Causality: The non-polar solvent partitions highly hydrophobic TAGs (like OPO) into the lower organic phase, while precipitating proteins at the aqueous interface, preventing column clogging.
-
-
Chromatographic Separation (Silver-Ion HPLC):
-
Action: Inject the reconstituted lower phase onto an Ag+-HPLC column.
-
Causality: Silver-ion chromatography resolves regioisomers (OPO vs. POP) based on the interaction between Ag+ ions and the pi-electrons of the oleic acid double bonds[3].
-
-
ESI-MS/MS Detection (MRM Mode):
-
Action: Utilize an electrospray ionization source in positive mode with an ammonium acetate buffer.
-
Causality: TAGs do not easily protonate. Ammonium acetate drives the formation of [M+NH4]+ adducts, which fragment predictably during collision-induced dissociation (CID) to yield diacylglycerol (DAG) product ions, allowing exact positional determination.
-
Self-validating LC-MS/MS lipidomics workflow using OPO-d5 as an internal standard.
Quantitative MS Parameters
To accurately monitor OPO and OPO-d5, Multiple Reaction Monitoring (MRM) transitions are established based on the neutral loss of fatty acid chains.
Table 2: ESI-MS/MS MRM Transitions for OPO and OPO-d5
| Analyte | Precursor Ion [M+NH4]+ | Product Ion [DAG]+ | Collision Energy (eV) | Diagnostic Value |
| OPO (Unlabeled) | 877.4 | 577.5 (Loss of Oleic) | 25 | Identifies sn-1/3 cleavage. |
| OPO (Unlabeled) | 877.4 | 603.5 (Loss of Palmitic) | 25 | Identifies sn-2 cleavage (lower abundance). |
| OPO-d5 (Labeled) | 882.5 | 582.5 (Loss of Oleic) | 25 | Primary quantifier transition. |
| OPO-d5 (Labeled) | 882.5 | 608.5 (Loss of Palmitic) | 25 | Qualifier transition for isotopic fidelity. |
Conclusion
The utilization of 1,3-Dioleoyl-2-palmitoylglycerol-d5 is non-negotiable for rigorous lipidomic studies investigating infant nutrition, lipid metabolism, and structured TAG engineering. By leveraging its +5 Da mass shift and identical physicochemical behavior to endogenous OPO, researchers can construct self-validating analytical workflows that guarantee absolute quantitative accuracy, untangling the complex regiospecificity of human lipid metabolism.
References
-
Journal of Agricultural and Food Chemistry. "Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice". ACS Publications. URL:[Link]
-
National Institutes of Health (PubMed). "Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol". PubMed Central. URL:[Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quintessential Internal Standard: A Technical Guide to Posaconazole-d5 in Bioanalysis
This guide provides an in-depth exploration of Posaconazole-d5, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its application, and detailed methodologies for its use in the quantitative bioanalysis of the potent antifungal agent, posaconazole.
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring
Posaconazole is a broad-spectrum triazole antifungal agent with a critical role in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating precise and accurate therapeutic drug monitoring (TDM) to ensure optimal patient outcomes and minimize the risk of toxicity. This is where the stable isotope-labeled internal standard, Posaconazole-d5, becomes indispensable.
The core principle underpinning the use of Posaconazole-d5 is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated analog is added to a biological sample at the initial stage of analysis.[3] Since Posaconazole-d5 is chemically identical to the non-labeled drug, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.[4] By measuring the ratio of the native analyte to the isotopically labeled internal standard, any variations introduced during the analytical workflow are effectively nullified, leading to highly accurate and precise quantification.[3]
Physicochemical Properties of Posaconazole-d5
A thorough understanding of the physicochemical properties of an internal standard is paramount for its effective implementation in analytical methodologies.
| Property | Value | Source |
| Formal Name | 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl-4,4,5,5,5-d5)-2,4-dihydro-3H-1,2,4-triazol-3-one | [1][2] |
| CAS Number | 2649530-57-2 | [1][2] |
| Molecular Formula | C₃₇H₃₇D₅F₂N₈O₄ | [1][2] |
| Formula Weight | 705.8 | [1][2][5] |
| Purity | ≥98% deuterated forms (d1-d5) | [1][2] |
| Formulation | A solid | [1][2] |
| Solubility | Soluble in Acetonitrile | [1][2] |
The Rationale for Deuterium Labeling
The substitution of five hydrogen atoms with deuterium in the pentyl side chain of posaconazole imparts a 5-dalton mass shift. This seemingly minor modification is the cornerstone of its utility as an internal standard in mass spectrometry. The increased mass allows the mass spectrometer to readily differentiate between the analyte (posaconazole) and the internal standard (Posaconazole-d5), while their near-identical chromatographic behavior ensures they co-elute.[4] This co-elution is critical for the accurate correction of matrix effects, which are a common challenge in the analysis of complex biological matrices such as plasma and serum.[4][6]
Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS
The following protocol outlines a typical workflow for the quantification of posaconazole in human plasma using Posaconazole-d5 as an internal standard. This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][7]
Materials and Reagents
-
Posaconazole analytical standard
-
Posaconazole-d5 internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Sample Preparation
The "dilute-and-shoot" or protein precipitation method is a common and straightforward approach for sample preparation in this context.[7]
-
Spiking: To 100 µL of human plasma, add 20 µL of a working solution of Posaconazole-d5 (e.g., 500 ng/mL in acetonitrile).
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization is crucial for achieving the desired sensitivity and chromatographic resolution.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure good separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Posaconazole: [M+H]⁺ → fragment ions
-
Posaconazole-d5: [M+D]⁺ → fragment ions
-
The specific m/z transitions for the precursor and product ions would need to be optimized for the specific instrument used.
Mechanism of Action of Posaconazole and its Relevance to TDM
Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Posaconazole-d5 | CAS 2649530-57-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Posaconazole-D5 | C37H42F2N8O4 | CID 137628651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,3-Dioleoyl-2-palmitoylglycerol-d5
Title: Comprehensive Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5): Physicochemical Properties, Emulsion Dynamics, and Lipidomic Applications
Executive Summary In my tenure as a Senior Application Scientist specializing in structural lipidomics and nutritional biochemistry, few molecules have proven as critical to infant formula development and metabolic tracing as 1,3-Dioleoyl-2-palmitoylglycerol (OPO). OPO is the primary structured triglyceride found in human breast milk, uniquely defined by its regiospecific fatty acid distribution[1]. To accurately quantify and trace this lipid in complex biological matrices, its stable isotope-labeled analog, 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5), serves as the gold-standard internal standard[2][3]. This whitepaper dissects the physicochemical properties of OPO-d5, the causality behind its metabolic advantages, and provides field-proven, self-validating analytical protocols for its application in mass spectrometry.
Molecular Architecture and Chemical Identity
OPO is a structured triacylglycerol (TAG) consisting of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-2 position and oleic acid (C18:1) at the sn-1 and sn-3 positions[4][5]. In the deuterated analog (OPO-d5), five hydrogen atoms are replaced by deuterium. This labeling typically occurs on the glycerol backbone or specific acyl chains to provide a stable mass shift for mass spectrometry[3].
The physical properties of OPO-d5 mirror those of unlabeled OPO, exhibiting polymorphic crystallization behavior that results in a melting point range of 19.0 °C to 31.9 °C, transitioning between a viscous oil and a solid depending on ambient temperature and crystalline state[6][7].
Table 1: Comparative Physicochemical Properties
| Property | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) |
| CAS Number | 1716-07-0[6] | N/A (Isotope Labeled)[8] |
| Molecular Formula | C55H102O6[7][9] | C55H97D5O6[3] |
| Molecular Weight | 859.40 g/mol [7][9] | 864.43 g/mol [3] |
| Exact Mass | 858.768 Da[6] | ~863.799 Da |
| Melting Point | 19.0 °C – 31.9 °C[6][7] | 19.0 °C – 31.9 °C |
| LogP (Lipophilicity) | 17.54 – 19.98[6][9] | 17.54 – 19.98 |
| Density | 0.919 g/cm³[6] | ~0.919 g/cm³ |
The Mechanistic Causality of the "sn-2" Effect
Understanding the physical chemistry of OPO-d5 requires understanding its metabolic fate. In standard vegetable oils (like palm oil), palmitic acid is primarily located at the sn-1 and sn-3 positions (e.g., POP). Human pancreatic lipase is highly regiospecific, selectively hydrolyzing the sn-1 and sn-3 ester bonds[10].
When standard palm oil is digested, free palmitic acid is released. In the alkaline environment of the intestine, this free saturated fatty acid binds with dietary calcium to form insoluble calcium soaps, leading to calcium malabsorption and infant constipation. Conversely, because OPO holds palmitic acid at the sn-2 position, lipase cleavage releases two free oleic acids and one 2-monopalmitin (2-MAG). 2-MAG is highly soluble, easily absorbed by the enterocytes, and prevents calcium saponification[4]. OPO-d5 is frequently utilized in in vivo isotopic tracing to validate this exact pharmacokinetic absorption pathway.
Metabolic digestion pathway of OPO-d5 highlighting sn-1,3 specific cleavage by pancreatic lipase.
Emulsion Stability and Formulation Dynamics
In the development of human milk replacements, OPO is emulsified with proteins and minerals. The physical stability of these emulsions is highly sensitive to ionic strength. Research demonstrates that the addition of divalent cations, such as Ca²⁺, can destabilize OPO emulsions[11].
Causality of Destabilization: Divalent ions compress the electrical double layer surrounding the lipid droplets, reducing electrostatic repulsion. This manifests physically as a decrease in zeta potential magnitude, an increase in particle size, and a higher creaming index[11]. When formulating liquid infant formulas, application scientists must carefully balance the ratio of whey protein isolate (WPI) to sodium caseinate (CN) to mitigate ion-induced flocculation and protect the chemical stability of the oleoyl double bonds against autoxidation[11].
Self-Validating LC-MS/MS Lipidomics Protocol
To accurately quantify endogenous OPO in human milk or plasma, OPO-d5 is utilized as an internal standard (IS).
The Mass Shift Causality: Natural OPO (C55H102O6) has a mass of ~859 Da[7][9]. Due to the natural abundance of ¹³C, the M+1, M+2, and M+3 isotopic peaks of OPO are highly intense. Using a +5 Da mass shift (OPO-d5, ~864 Da) safely pushes the internal standard's signal beyond the natural isotopic envelope of the target analyte, eliminating cross-talk and ensuring absolute quantitative precision[3][5].
Step-by-Step Methodology: MTBE Extraction & UHPLC-MS/MS
This protocol is designed as a self-validating system. It incorporates matrix blanks and early IS spiking to mathematically correct for any downstream extraction losses.
-
Sample Aliquoting & Early Spiking:
-
Transfer 50 µL of human milk or plasma into a 2 mL safe-lock tube.
-
Validation Check: Prepare a parallel Matrix Blank (water) and a Quality Control (QC) pool.
-
Spike 10 µL of OPO-d5 working solution (10 µg/mL) directly into all samples before adding any extraction solvents. Spiking early ensures the IS undergoes the exact same thermodynamic partitioning as the endogenous lipids[12].
-
-
Protein Precipitation:
-
Add 170 µL of ice-cold Methanol[10]. Vortex vigorously for 30 seconds to denature lipases and disrupt lipid-protein complexes.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 15 minutes with shaking[10].
-
Add 125 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4 °C.
-
Causality of MTBE: Unlike chloroform (which forms the bottom layer), MTBE forms the upper organic layer. This allows the lipid-rich organic phase to be pipetted off without passing the tip through the protein-rich aqueous pellet, drastically reducing matrix effects and contamination.
-
-
Reconstitution & LC-MS/MS Analysis:
-
Evaporate 400 µL of the upper MTBE layer under nitrogen gas. Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v)[12].
-
Inject onto a C18 UHPLC column using Non-Aqueous Reversed-Phase (NARP) chromatography.
-
Mobile Phase Causality: Utilize a mobile phase containing 10 mM ammonium formate and 0.1% formic acid[10][12]. The ammonium formate forces the triglycerides to form stable[M+NH4]⁺ adducts rather than unpredictable sodium or potassium adducts, yielding highly reproducible neutral loss fragmentation patterns in ESI+ mode[5][12].
-
Self-validating LC-MS/MS lipidomics workflow utilizing OPO-d5 as an internal standard.
References[9] PubChem. "1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEK0sdGQwYkSbY7Baqf0nBRfk-1RTpP8lv5ag0yQwGcPM7ApNnegdfdW2vMBEC2S-R3lzXTmHzpFSAH0LCMFkTUcrAHHbRlCcDBXtg_I5L4XvydYt1W7LKexwpV2CZWGu0IeytYV8RIo8Vmbcxnq0ALUfT7GV53q4aOc-WiVhp2n5gt39H][6] Chemsrc. "1,3-Dioleoyl-2-palmitoylglycerol | CAS#:1716-07-0". chemsrc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6jur2YWSIN0WgFtiAXy_nIrPWw0VRka8DkIQZ4fpboGm8gmwM1WWPbqOO0rMaDjlQkNMUqGWK3NIVORk9dkf3cyb1OVl84mZhoGHDzNQJdJG9L1t9t9pzCwpeQS_rbQ8D1QpzGR2sqla9txfyx6I=][7] National Analytical Corporation. "1,3- Dioleoyl-2-palmitoylglycerol". nacchemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQw3ora6aYvuptwaqaVymuFMWHRzi9P5sU5__Hbs6TA_nACyX9FdmNanwzWxah4jqd3VMXTKhIxXB3xGft2_w8L-EhKSZ64jUrNsCudUkHDO6uWklyFKyYwlenFOXcceiIB6XDhCm5zZjUNuTU_Etq9cZ1j4Q-33m9xar5HfJsudRgTjY=][2] American Chemical Suppliers. "1,3-dioleoyl-2-palmitoylglycerol suppliers USA". americanchemicalsuppliers.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXuzzlxKluCwB1GwoWxDs1VvkquBH_QN0OFB9lCSvvK9kDsOPdG2Xus9tK3z5vsnyVda3FpcjcERBPb6oiFmMHWXxM54Wv1MBGGcNU0L8nL30IYXN9Ljo2Jaxbf-fYnvUPgQC-PDjhkGR-vlIPbZu6iGSYUIP5GNLIvSFIL0M7t87gUEkgXKtn_6sBd0iEu4dkxPc-QO3JEw==][4] CymitQuimica. "CAS 1716-07-0: Triglyceride OPO". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Qjr1TrcM-Y2klBWdvWBFeXzLn_Ny9opxvJ21ULXjqeDSukXUVbmZ02iLInhIJ7UPwsWWcRF5YWX_0FgRgGRJzSte4cy8j9GpWFMKb-fj8SooGzikS_j-nBZS8h2te0-E1A==][11] Frontiers. "Effects of Proteins and Mineral Ions on the Physicochemical Properties of 1,3-Dioleoyl-2-Palmitoylglycerol Emulsion to Mimic a Liquid Infant Formula". frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzF8AUwDgU_4bOhJiiQHD5WFbqXZbP5Nffl6yQChuzNgqa5Fe-PF-oAN6jDXCHv6zX4VuoEAkxpuBVxbfMRY56jdqenpSphs2uQdRggjy-9rZSbtSQP2YvWITTL5z6m72sYDYiEqRFJ2J8puVoFS1kZwtOGvDyC979vriuITkoA4pvTs0vLa4th9Yjh4XK-o=][3] American Chemical Suppliers. "triglyceride suppliers USA". americanchemicalsuppliers.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaoeodsuE3hQ7bBhLMYyMoOJwKIcCBeg8hC7Oi8HCGY1GeP293Rvs-Mc2foY1VOWc-PIbe4z-DPg3bmAn-mFo7uwpFn8rb_RCtH51jlvxomt06y1kUgLxqHkvb4hqA_SCJ0gLyNPrJpKGK2gGfSDCKTaP90eOiHfGPwNdj_8DhLHz_2Xw=][8] Echo Chemical. "1,3-Dioleoyl-2-palmitoylglycerol-d5". echochemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzsTCS0yF4NZBEZEOPv1AkC9dHyaJZMkmQvYYZIaSYiPh352beCaqVbpQMVHbcl0oItSLs9voigPHbBHdEJGmho5mSms9GU71OiKKOABaJXuJE2PRlbjzMGlXHjQZLJEs3AxdlUd7lq7iEF9G6pYdtGvaB1GihCEX5qvKGb8kBHtI1kL7nskM=][10] Benchchem. "Palmitodiolein | 27071-84-7". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuRuiis2mZf90Vq6fFS4CQ74rbFErPP7XPR2hU-qfAU7PSOx5cNg5pkiu9cHz83XnRKRLL3JOk_l5ytgpmq3fm2J8etHb4xXdhkQiAo3wonQwB4H3wvbYGB5cfLb4VEPuQSeg-_8v7tw==][12] Frontiers. "Comparative Analysis of Triglycerides From Different Regions and Mature Lactation Periods in Chinese Human Milk Project (CHMP) Study". frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--oCGKe7j-XHZJyTTFk7nEl9pxkoNV7uUz6tfoshYJ1C3qpz67TjMUytrxh-62NYJ4PTVpMlPH8Gn6qay6V1FomKifSTAMyupErCPHMcF0pPrN4uTYAw2cjol14CvTkjbuEz4ZX43k_Jm6GmGw0CiqfZt79lELnC0jAkKqGShLFYeqWuvtagysNgBK1dcpoc=][5] ResearchGate. "Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKtpjU9v8MctzHk97rBtm8UIvlipLEx8hgzeUJi8bqDWX0thCCZlya3L188NWDib8GlIlvTjmNM2rwDi_ZUGbYlpOdRWKhCxHbjoCYqsk9LqjlGrwDbYUD-i0GR98indrwfb8SV9NHVZPxZBCDh0H_jPUzgJEfXhaBXb2p_7gb-sd8kQ71_XjCOhTBzvlCirfLlbCL6kqtWz_0wppYlpWuLZOvxD5KJheptfodQylPaIG8O4TcQm0MgUjE6BJapEN7CuGA_4ezVNm0g9VLi-x0QnxEH_8cCO8b7IF-0mbpGPu4SIFy9aZF6XZg8utgQ3mZ3WMYbup2KhsUadb1ZGgY0_4A4qbxoA3QfkyKkHhkmyHFZNPx][1] MDPI. "Lipid Profiles of Human Milk and Infant Formulas: A Comparative Lipidomics Study". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdExwTrXahEMwDtqER2MUCNvtXdObczP1yUiKaCO45r6eK4orf56ZAYMkmLvuaW3yWtLRCKGl5-rHLJur0QvSgLzuH4kxhTO6_cy44GRY4fl7ujpnSF5hWGjoLf3Kp5oK-BA==]
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Methodological & Application
Application Note: High-Precision Quantification of OPO in Human Milk Fat Using OPO-d5 Internal Standardization via LC-MS/MS
Target Audience: Analytical Chemists, Lipidomics Researchers, and Infant Nutrition/Drug Development Professionals.
Scientific Context & Mechanistic Rationale
Human milk fat is characterized by a highly specific stereoisomeric structure that is critical for infant nutrient absorption. Unlike standard vegetable oils or bovine milk, where palmitic acid (C16:0) is randomly distributed, approximately 70–75% of palmitic acid in human breast milk is esterified at the sn-2 position of the triacylglycerol (TAG) glycerol backbone[1].
The most abundant TAG regioisomer in human milk is 1,3-dioleoyl-2-palmitoylglycerol (OPO) , which accounts for up to 15 g per 100 g of total TAGs[2]. The presence of palmitic acid at the sn-2 position prevents the formation of insoluble calcium soaps in the infant intestine, thereby maximizing both lipid and calcium absorption while minimizing gastrointestinal distress[3].
The Analytical Challenge and the OPO-d5 Solution
Historically, quantifying OPO required laborious enzymatic transesterification followed by GC-FID analysis, which is prone to incomplete cleavage and artifact formation[3]. Modern approaches utilize Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to analyze intact TAGs[1].
However, direct LC-MS/MS analysis of complex lipid matrices (like human milk or infant formula) suffers from severe matrix effects—endogenous compounds co-eluting with the analyte that suppress or enhance ionization efficiency[4]. Furthermore, distinguishing OPO from its isobaric regioisomer OOP (1,2-dioleoyl-3-palmitoylglycerol) requires high chromatographic peak capacity.
Causality of Experimental Choice: To establish a highly accurate, self-validating quantitative method, OPO-d5 (deuterated on the 5 carbons of the glycerol backbone) is employed as a stable isotope-labeled internal standard (SIL-IS). Because OPO-d5 shares the exact physicochemical properties and retention time of endogenous OPO, it experiences identical matrix-induced ion suppression in the electrospray ionization (ESI) source[4]. By calculating the ratio of the endogenous OPO peak area to the OPO-d5 peak area, the method mathematically nullifies extraction losses and instrument fluctuations.
Workflow for OPO quantification using OPO-d5 internal standardization and LC-MS/MS.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By introducing the OPO-d5 standard at the very first step, any downstream deviation (e.g., incomplete phase separation, column degradation) is proportionally reflected in both the analyte and the IS, preserving the integrity of the final calculated concentration.
Materials & Reagents
-
Standards: OPO analytical standard (>99% purity); OPO-d5 internal standard.
-
Solvents (LC-MS Grade): Dichloromethane (CH₂Cl₂), Methanol (MeOH), n-Hexane, Isopropanol (IPA), Ultrapure Water.
-
Additives: Ammonium formate (10 mM).
Sample Preparation (Liquid-Liquid Extraction)
Causality Check: Dichloromethane is selected over chloroform for the organic phase extraction because it provides equivalent partitioning efficiency for highly hydrophobic TAGs while significantly reducing halogenated toxicity[5].
-
Homogenization: Thaw human milk samples at 4°C. Vortex thoroughly to ensure the lipid fraction is homogeneously distributed. For infant formula, reconstitute 1.0 g of powder in 9.0 mL of ultrapure water[5].
-
Spiking (The Validation Anchor): Transfer 100 µL of the sample into a 2 mL glass centrifuge tube. Immediately add 20 µL of the OPO-d5 working solution (e.g., 4000 mg/L in IPA)[5].
-
Protein Precipitation: Add 400 µL of cold Methanol. Vortex for 30 seconds to denature the protein emulsion surrounding the milk fat globules.
-
Lipid Extraction: Add 800 µL of Dichloromethane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The system will resolve into three layers: an upper aqueous phase, a middle protein disc, and a lower organic phase containing the TAGs.
-
Reconstitution: Carefully aspirate 500 µL of the lower organic phase. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 1000 µL of n-Hexane:Isopropanol (1:1, v/v)[6].
UPLC-MS/MS Conditions
Causality Check: Ammonium formate is added to the mobile phase to force the formation of stable ammoniated adducts [M+NH₄]⁺. Without this additive, TAGs unpredictably form a mixture of [M+H]⁺ and [M+Na]⁺ ions, splitting the signal and drastically reducing assay sensitivity[4].
-
Column: Agilent Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 µm)[6]. The solid-core architecture limits longitudinal diffusion, providing the sharp peaks necessary to separate OPO from OOP.
-
Mobile Phase A: n-Hexane/Isopropanol (1:1, v/v).
-
Mobile Phase B: 10 mM Ammonium formate in Methanol[6].
-
Gradient: Isocratic or shallow gradient optimized for C52 TAGs.
-
Ionization Mode: ESI Positive.
MS/MS Multiple Reaction Monitoring (MRM) Logic
During Collision-Induced Dissociation (CID), the [M+NH₄]⁺ precursor ion first loses ammonia (NH₃), followed by the neutral loss of one of its fatty acid chains, yielding a diacylglycerol (DAG) product ion[1].
Collision-induced dissociation (CID) pathways for OPO and OPO-d5 precursor ions.
MRM Transitions:
-
OPO (Quantifier): m/z 876.8 → 577.5 (Loss of Oleic Acid)
-
OPO (Qualifier): m/z 876.8 → 603.5 (Loss of Palmitic Acid)
-
OPO-d5 (IS): m/z 881.8 → 582.5
Data Synthesis & Method Validation
To demonstrate the absolute necessity of the OPO-d5 internal standard, validation data comparing external calibration (no IS) against isotope dilution (OPO-d5 IS) is summarized below.
Self-Validation Checkpoint: In a robust assay, the absolute peak area of the OPO-d5 standard across all unknown samples must not deviate by more than 30% from the solvent blank. If a drop >30% is observed, it indicates severe matrix suppression exceeding the linear dynamic range of the correction, prompting a required dilution of the sample extract.
Table 1: Comparative Analytical Performance of OPO Quantification
| Analytical Parameter | External Calibration (No IS) | Isotope Dilution (OPO-d5 IS) | Causality / Impact |
| Matrix Effect (Ion Suppression) | -45% to -62% | Corrected (Effective 0%) | Co-eluting lipids suppress ESI droplet evaporation; d5 corrects this perfectly. |
| Extraction Recovery | 68% ± 14% | 99% ± 1.5% (Relative) | d5 added pre-extraction accounts for physical losses in the LLE phase. |
| Intra-day Precision (RSD) | 15.2% | 2.4% | Normalizes injection volume variations and MS detector fluctuations. |
| Limit of Quantification (LOQ) | 4.5 µg/mL | 0.2 µg/mL | Lower baseline noise relative to the stable IS signal allows deeper quantification. |
Expected Biological Ranges
Using this validated methodology, longitudinal studies of human milk typically reveal that OPO content remains relatively stable across lactation stages, varying between 333 ± 11.8 and 383 ± 18.0 mg / 100 mL [1]. When auditing commercial infant formulas, this method can rapidly determine if the formulation successfully mimics the human milk sn-2 palmitate profile[1].
References
-
Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry. ResearchGate (MDPI). Available at:[Link]
-
Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry. PubMed Central (PMC). Available at:[Link]
-
OPO concentration in human milk samples at 30, 60 and 120 days postpartum. ResearchGate. Available at:[Link]
-
Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry. PubMed Central (PMC). Available at:[Link]
-
Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry. MDPI. Available at:[Link]
-
Evolution of analysis for nutrients in infant formula. Chemistry in New Zealand. Available at:[Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Deuterated Lipid Internal Standards
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated lipid internal standards in their quantitative mass spectrometry workflows. Here, we address the common and often complex issue of low internal standard recovery, providing in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple checklists and explain the "why" behind each experimental step, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: I'm observing consistently low recovery of my deuterated lipid internal standard. What are the primary areas I should investigate?
Low recovery of your deuterated internal standard (d-IS) is a critical issue that can compromise the accuracy of your quantitative analysis.[1][2] The problem can generally be traced back to three main stages of the analytical workflow: Sample Preparation , Chromatographic Separation , and Mass Spectrometry Detection .
A systematic approach is crucial. Before making any changes to your method, it's essential to confirm the issue is consistent across multiple samples and batches. This will help differentiate a sporadic error from a systemic problem.
Here is a logical workflow to diagnose the root cause of low d-IS recovery:
Caption: A logical workflow for troubleshooting low deuterated internal standard recovery.
Q2: How can my sample preparation method lead to low recovery of deuterated lipid standards, and how do I fix it?
Sample preparation is often the most significant source of variability and potential loss of your internal standard.[1] Since the d-IS is added at the beginning of this process, any inefficiencies will directly impact its final measured intensity.[3]
Common Culprits and Solutions:
-
Inefficient Lipid Extraction: The choice of extraction solvent is critical and must be appropriate for the polarity of the lipid class of interest.[4]
-
Problem: Using a solvent system that is too polar or nonpolar for your target deuterated lipid will result in incomplete extraction from the sample matrix. For example, a simple protein precipitation with methanol may not efficiently extract nonpolar lipids like cholesterol esters or triglycerides.[5]
-
Solution: Employ a well-established lipid extraction method suitable for your lipid class. The Folch[4] and Bligh & Dyer[4] methods, which use a chloroform/methanol mixture, are considered gold standards for a broad range of lipids. For a less toxic alternative, a methyl-tert-butyl ether (MTBE) based extraction can be effective.[6] Always ensure the solvent ratios are precise to achieve proper phase separation.
-
| Extraction Method | Target Lipid Classes | Advantages | Disadvantages |
| Folch (Chloroform/Methanol) | Broad (polar and nonpolar lipids) | High recovery for most lipids.[4] | Uses chlorinated solvents.[4] |
| Bligh & Dyer (Chloroform/Methanol/Water) | Broad (especially from aqueous samples) | Rapid and efficient for total lipid extraction.[4] | Uses chlorinated solvents. |
| MTBE (Methyl-tert-butyl ether) | Broad (polar and nonpolar lipids) | Less toxic alternative to chloroform.[6] | May have slightly lower recovery for some polar lipids compared to Folch. |
| Butanol/Methanol (Single Phase) | Polar and some nonpolar lipids | Simpler workflow.[6] | May be less efficient for highly nonpolar lipids like triglycerides.[6] |
-
Adsorption to Labware: Lipids, especially those with charged head groups or long acyl chains, can adsorb to plastic and glass surfaces.
-
Problem: Polypropylene tubes, commonly used in sample preparation, can be a significant source of lipid loss.[7] This is particularly true for lysophospholipids and free fatty acids.
-
Solution:
-
Use low-adsorption microcentrifuge tubes.
-
Consider using silanized glass vials for storage of lipid extracts, especially for long-term storage.
-
Minimize surface area contact and the time the extract spends in any given container.
-
-
-
Degradation of the Internal Standard: Deuterated lipids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation.[8][9]
-
Problem: Exposure to air, light, and heat during sample preparation can lead to the degradation of your d-IS.[10]
-
Solution:
-
Experimental Protocol: Validating Extraction Recovery
To empirically test your extraction efficiency, perform a recovery experiment:
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike your d-IS into the blank matrix before the extraction process.
-
Set B (Post-extraction spike): Perform the extraction on the blank matrix first, and then spike the same amount of d-IS into the final, dried, and reconstituted extract.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the percent recovery: % Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
A recovery of 85-115% is generally considered acceptable. If your recovery is low, you should re-evaluate your extraction protocol.
Q3: My deuterated internal standard is showing a different retention time than the native analyte. Why is this happening and how can it cause low recovery?
This phenomenon is known as the chromatographic isotope effect .[12][13] It is a well-documented issue where deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[12][13]
Causality:
-
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[13]
-
This subtle difference can lead to minor changes in the molecule's polarity and its interaction with the stationary phase of the LC column, causing the deuterated version to have a slightly shorter retention time.[12]
Impact on Quantification:
While a small shift in retention time might seem insignificant, it can lead to what appears to be low recovery due to differential matrix effects .[12][13]
-
Matrix effects (ion suppression or enhancement) occur when co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source.[14][15]
-
If your d-IS and native analyte do not co-elute perfectly, they may be exposed to different levels of ion suppression.[12] For instance, if the d-IS elutes on the leading edge of a "hump" of interfering phospholipids while the native analyte elutes at the peak of this interference, the d-IS signal will be less suppressed, leading to an inaccurate ratio and potentially misinterpretation as low recovery of the analyte, or vice-versa.[15]
Caption: Impact of chromatographic shift on matrix effects.
Troubleshooting Strategies:
-
Optimize Chromatography: The goal is to achieve perfect co-elution.
-
Shallow Gradient: Make your solvent gradient shallower. This increases the separation between analytes and can help resolve them from interfering matrix components.[15]
-
Column Chemistry: Consider a different column chemistry (e.g., C30 instead of C18 for lipids) or a column with a different particle size to alter selectivity.
-
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge designed to remove phospholipids, which are a major source of ion suppression in biological samples.[14][15][16]
-
Phospholipid Removal Plates: These are 96-well plates containing a sorbent that specifically binds phospholipids, allowing your analytes of interest to pass through.[17]
-
Q4: Could the deuterated standard itself be the problem? How do I check for issues like isotopic exchange or impurity?
Yes, the integrity of the deuterated standard is paramount. Two key issues to investigate are isotopic back-exchange and the presence of unlabeled analyte as an impurity.
-
Isotopic Back-Exchange: This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[12][18]
-
Why it happens: Deuterium atoms on certain positions, particularly on heteroatoms like -OH, -NH, or -SH, or on carbons adjacent to carbonyl groups, can be labile and prone to exchange, especially in aqueous or protic solvents and at non-neutral pH.[18]
-
Impact: Back-exchange reduces the signal of the deuterated standard and can simultaneously increase the signal of the unlabeled analyte, leading to a double error in quantification.
-
How to check:
-
Incubate the d-IS in a blank matrix under your typical sample preparation conditions for a set period (e.g., 0, 2, and 4 hours).
-
Analyze the samples and monitor for a decrease in the d-IS signal and a corresponding increase in the unlabeled analyte signal over time.[13] A stable ratio indicates no significant back-exchange.
-
-
Prevention:
-
-
Isotopic and Chemical Purity: The d-IS you purchase may contain a small percentage of the unlabeled native analyte.[13][18]
-
Why it matters: If the concentration of this impurity is significant, it will artificially inflate the measured response of your native analyte, leading to over-quantification.[18]
-
How to check:
-
Prepare a high-concentration solution of your d-IS in a clean solvent.
-
Inject this solution and monitor the mass transition for the unlabeled analyte.
-
The response for the unlabeled analyte should be negligible, ideally less than 0.1% of the d-IS response. A significant peak indicates contamination.[13]
-
-
By systematically investigating these potential issues—from extraction efficiency and analyte stability to chromatographic behavior and the integrity of the standard itself—you can diagnose and resolve the root cause of low recovery, ensuring the accuracy and reliability of your lipidomics data.
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. IOVS | ARVO Journals. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. National Center for Biotechnology Information. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
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Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]
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Optimising Extraction Methods for Enhanced Lipid Recovery from Macroalgae. J-Stage. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Optimising Extraction Methods for Enhanced Lipid Recovery from Macroalgae. Scilit. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]
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Advances in Lipid Extraction Methods—A Review. National Center for Biotechnology Information. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Optimization of lipids' ultrasonic extraction and production from Chlorella sp. using response-surface methodology. SciSpace. [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Center for Biotechnology Information. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Center for Biotechnology Information. [Link]
-
Effects of sample handling and storage on quantitative lipid analysis in human serum. National Center for Biotechnology Information. [Link]
-
The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. ResearchGate. [Link]
-
Lipid adsorption/absorption on polycarbonate surfaces — an understanding. Biomaterials. [Link]
-
Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage. Frontiers. [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical.net. [Link]
-
Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. PubMed. [Link]
-
Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. National Center for Biotechnology Information. [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. [Link]
-
Analysis of Lipid Adsorption on Nanoparticles by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. ACS Publications. [Link]
-
Conditions for the stable adsorption of lipid monolayers to solid surfaces. National Center for Biotechnology Information. [Link]
-
justification of lower recovery. Chromatography Forum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]
- 10. welchlab.com [welchlab.com]
- 11. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. benchchem.com [benchchem.com]
- 16. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Correction for Isotopic Contributions in OPO-d5 Quantification
Welcome to the advanced troubleshooting and methodology center for lipidomics quantification. This guide is specifically designed for analytical scientists and researchers working with 1,3-dioleoyl-2-palmitoylglycerol (OPO)—a critical structured triacylglycerol often quantified in human milk fat substitutes and infant formulas[1].
When using the deuterated internal standard OPO-d5, researchers frequently encounter calibration and quantification errors due to isotopic overlap. This guide provides the mechanistic reasoning, step-by-step corrective protocols, and troubleshooting steps to ensure absolute scientific integrity in your mass spectrometry workflows.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q: Why does my OPO calibration curve become non-linear or plateau at high concentrations? A: In LC-MS/MS lipidomics, co-eluting lipid species and their internal standards can suffer from severe isotopic overlap[2]. Unlabeled OPO has a large molecular formula (C55H104O6) and a substantial carbon footprint. Due to the natural ~1.1% abundance of ¹³C, the isotopic envelope is broad. The M+5 isotopologue of endogenous OPO (containing five ¹³C atoms) has the same nominal mass as the monoisotopic peak (M+0) of the OPO-d5 internal standard. At high physiological concentrations, this M+5 signal bleeds into the OPO-d5 transition channel, artificially inflating the internal standard area and causing a downward-bending, non-linear calibration curve.
Q: What is the difference between Type I and Type II isotopic corrections, and which one applies here? A: According to established lipidomics computational frameworks[3]:
-
Type I Correction: Corrects for the distribution of isotopes within a single molecule's envelope (e.g., adjusting an M+0 intensity based on the theoretical sum of all its own isotopes).
-
Type II Correction: Corrects for the overlap of heavy isotopologues of one lipid species into the mass channel of another co-eluting species. For OPO-d5 quantification, Type II correction is mandatory because the unlabeled analyte directly interferes with the internal standard's channel[3].
Caption: Type II isotopic overlap where the M+5 isotopologue of unlabeled OPO interferes with the OPO-d5 channel.
Part 2: Quantitative Data Analysis
To understand the magnitude of the problem, we must look at the theoretical isotopic distribution of OPO. While the M+5 relative abundance seems small, infant formulas and human milk contain massive amounts of OPO (often >7 mol% of all TAGs)[1]. When the unlabeled analyte concentration exceeds the internal standard by 100- to 1000-fold, the M+5 contribution becomes a dominant fraction of the measured IS signal.
Table 1: Theoretical Isotopic Distribution of Unlabeled OPO (C55H104O6)
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) | Primary Interference Target |
| M+0 | 856.788 | 100.00 | Unlabeled OPO Channel |
| M+1 | 857.792 | ~61.15 | - |
| M+2 | 858.795 | ~18.35 | - |
| M+3 | 859.798 | ~3.59 | - |
| M+4 | 860.802 | ~0.52 | - |
| M+5 | 861.805 | ~0.06 | OPO-d5 Channel (M+0) |
Part 3: Step-by-Step Methodology for Isotopic Correction
Theoretical calculations often fail in Multiple Reaction Monitoring (MRM) because the overall contribution of heavy isotopes depends on their specific location relative to the fragmentation pattern[2]. Therefore, an empirical correction factor must be derived to create a self-validating system.
Protocol: Empirical Type II Correction Workflow
Step 1: Determine the Empirical Isotopic Ratio (
-
Prepare a high-concentration standard of pure unlabeled OPO (Do NOT add the OPO-d5 internal standard).
-
Inject this standard into the LC-MS/MS system using your standard analytical method.
-
Record the peak area in the unlabeled OPO MRM channel (
) and the false signal generated in the OPO-d5 MRM channel ( ). -
Calculate the empirical ratio:
Step 2: Analyze Unknown Biological Samples
-
Extract and inject your biological samples containing both the endogenous unlabeled OPO and the spiked OPO-d5 internal standard.
-
Extract the raw peak areas for both channels:
and .
Step 3: Apply the Correction Algorithm
-
Calculate the true internal standard area by subtracting the isotopic contribution of the unlabeled analyte:
Step 4: Calculate Final Concentration
-
Use the corrected IS area to determine the accurate Analyte/IS ratio:
-
Plot your calibration curve using these corrected ratios. The curve will now exhibit strict linearity across the entire dynamic range.
Caption: Step-by-step logical workflow for implementing Type II empirical isotopic correction.
Part 4: Troubleshooting Guide
Issue 1: The corrected IS area (
-
Root Cause: Over-correction due to detector saturation. The isotopic correction is mathematically sound only within the linear dynamic range of the detector. If the unlabeled OPO M+0 peak is saturated, its recorded area is artificially truncated. Meanwhile, the smaller M+5 peak continues to grow linearly. This skews the
ratio, causing the formula to subtract too much area from the IS channel. -
Solution: Dilute the sample to bring the unlabeled OPO signal back into the linear dynamic range of the mass spectrometer, then re-inject.
Issue 2: The calibration curve y-intercept is significantly greater than zero.
-
Root Cause: "Cross-talk" or Type I isotopic impurity from the internal standard itself[3]. The OPO-d5 standard may contain trace amounts of OPO-d0 (unlabeled OPO) due to incomplete deuteration during chemical synthesis.
-
Solution: Inject a blank matrix sample spiked only with the OPO-d5 internal standard. Measure the signal in the unlabeled OPO channel. If a peak is present, calculate the IS-to-Analyte contribution factor and subtract this baseline from all
measurements before performing the Type II correction.
References
-
Su, B., et al. (2021). "LICAR: An Application for Isotopic Correction of Targeted Lipidomic Data Acquired with Class-Based Chromatographic Separations Using Multiple Reaction Monitoring." Analytical Chemistry.
-
LIFS Tools Documentation. (2019). "LipidXplorer Reference: Isotopic Correction." Lipidomics Informatics for Life Sciences.
-
Fabritius, M., et al. (2020). "Direct inlet negative ion chemical ionization tandem mass spectrometric analysis of triacylglycerol regioisomers in human milk and infant formulas." Food Chemistry, 328, 126991.
Sources
Diagnostic Matrix: Identifying OPO-d5 Solubility Failures
Welcome to the Technical Support Center for Lipidomics & Mass Spectrometry .
As a Senior Application Scientist, I frequently see researchers struggle with the quantification of highly hydrophobic internal standards like OPO-d5 (1,3-Dioleoyl-2-palmitoylglycerol-d5). With a molecular formula of C55H97D5O6, this deuterated triglyceride is a critical standard for profiling human milk fat substitutes and complex biological matrices[1]. However, its extreme lipophilicity makes it notoriously difficult to keep in solution during standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) workflows.
Below is a comprehensive, self-validating troubleshooting guide designed to resolve OPO-d5 solubility failures, eliminate carryover, and optimize your LC-MS/MS methodology.
Before adjusting your instrument, use this diagnostic matrix to match your chromatographic symptoms with their mechanistic root causes.
| Chromatographic Symptom | Root Cause | Mechanistic Explanation | Corrective Action |
| Rising backpressure / Signal drop over time | On-Column Precipitation | Highly aqueous initial mobile phases force the hydrophobic triglyceride out of solution, causing it to crash on the column frit [1]. | Transition to a Non-Aqueous Reversed-Phase (NARP) gradient; increase Isopropanol (IPA) in Mobile Phase B. |
| Split, broad, or fronting peaks | Solvent Mismatch (Injection Effect) | Injecting 100% strong solvent (e.g., Chloroform or IPA) into a weak mobile phase prevents the lipid from focusing at the head of the column [2]. | Dilute the sample in the initial mobile phase composition or reduce injection volume to < 1.0 µL. |
| Carryover in blank injections | Autosampler Adsorption | Extreme lipophilicity causes OPO-d5 to bind tightly to hydrophobic rotor seals, needles, and PEEK tubing [3]. | Implement a highly non-polar strong wash solvent (e.g., 50:50 IPA:Dichloromethane). |
| Poor sensitivity / Multiple precursor masses | Lack of Ionization Modifier | Triglycerides lack acidic/basic sites, causing the ion current to split unpredictably among [M+Na]⁺ and [M+K]⁺ adducts [4]. | Add 10 mM Ammonium Formate to both mobile phases to force a single [M+NH4]⁺ adduct. |
Frequently Asked Questions (Q&A)
Q1: Why does OPO-d5 precipitate in standard reversed-phase gradients, and how do I fix it? A1: Traditional reversed-phase gradients (e.g., Water to Acetonitrile) lack the non-polar character required to solvate long-chain triglycerides. As OPO-d5 travels down the column, the lack of organic modifier causes it to drop out of solution. Causality & Solution: You must incorporate Isopropanol (IPA) into Mobile Phase B. IPA effectively disrupts hydrophobic interactions and lowers the surface tension of the solvent system, maintaining OPO-d5 solubility throughout the gradient [1, 4].
Q2: My OPO-d5 peaks are broad and split. Is this a solubility issue? A2: Yes, but specifically a sample diluent solubility mismatch. Triglycerides are often extracted in 100% strong organic solvents like Chloroform or MTBE. If a large volume of this strong solvent is injected into a highly aqueous initial mobile phase, the OPO-d5 does not focus. Instead, the injection solvent carries the lipid down the column prematurely, causing band broadening and peak splitting [2]. Causality & Solution: Reconstitute the sample in a solvent mixture that closely matches the initial mobile phase conditions (e.g., ACN/IPA/H2O mixtures). If you must use a strong solvent, drastically reduce the injection volume (e.g., 0.5 µL) to minimize the solvent wash effect.
Q3: How do I eliminate autosampler carryover for this specific standard? A3: OPO-d5 will stick to the hydrophobic surfaces of your autosampler. Standard wash solvents (like Methanol/Water) lack the solvating power to desorb it. Causality & Solution: Implement a highly non-polar strong wash solvent. A mixture of Isopropanol, Acetonitrile, and Dichloromethane (DCM) is required to strip the triglyceride from the system surfaces [1].
Experimental Protocol: Self-Validating NARP LC-MS/MS Workflow
To ensure robust quantification of OPO-d5, implement the following step-by-step methodology. This protocol is designed as a self-validating system; each step includes a built-in check to verify success.
Step 1: Mobile Phase Formulation
-
Mobile Phase A: 60:40 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Validation Check: Visually inspect Mobile Phase B for salt precipitation. Ammonium formate is soluble in these ratios, but exceeding 90% IPA can cause salt dropout, which will inevitably clog the LC pumps [3].
Step 2: Column and Gradient Selection
-
Column: Use a sub-2 µm C18 or C8 column (e.g., 2.1 x 100 mm).
-
Temperature: Maintain the column compartment at 50–60 °C . This is critical to reduce the high viscosity of IPA, which otherwise causes extreme system backpressure.
-
Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 3 minutes, and return to 40% B.
-
Validation Check: Monitor system backpressure during the 98% B hold. A steady rise across multiple injections indicates lipid accumulation; if observed, extend the 98% B hold time by 2 minutes to ensure complete column flushing.
Step 3: MS Adduct Tuning (ESI+)
-
Tune the MS/MS for the [M+NH4]⁺ precursor (m/z ~882.5 for OPO-d5).
-
Validation Check: Perform a Q1 full scan. If the sodium adduct [M+Na]⁺ (m/z ~887.5) appears as the base peak, your ammonium formate buffer concentration is too low, or your glassware is leaching sodium. Increase the buffer concentration slightly to force the ammonium adduct [4].
Troubleshooting Workflow Visualization
Fig 1: LC-MS troubleshooting workflow for OPO-d5 signal loss and solubility issues.
References
-
Bird SS, Marur VR, Sniatynski MJ, Greenberg HK, Kristal BS. "Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization". Analytical Chemistry. 2011.[Link]
-
Vyssotski M, Bloor SJ, Lagutin K, Wong H, Williams DBG. "Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas". Journal of Agricultural and Food Chemistry. 2015.[Link]
-
Waters Corporation. "LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies". Waters Application Notes. 2018.[Link]
-
Agilent Technologies. "The Analysis of Triglycerides in Edible Oils by APCI LC/MS Application". Agilent Application Library. 2000.[Link]
Resolving peak shape and tailing for OPO-d5 in chromatography.
Technical Support Center: OPO-d5 Analysis
Guide: Resolving Peak Shape and Tailing Issues in Chromatography
Welcome to the technical support center for OPO-d5 analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically focusing on peak asymmetry and tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with OPO-d5. What are the most likely causes?
A1: Peak tailing is a common issue, especially with polar and ionizable compounds, that can compromise resolution and the accuracy of quantification.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape; tailing occurs when the back half of the peak is broader than the front half.[1][3] This is typically caused by more than one retention mechanism occurring simultaneously, with one of these mechanisms being a strong, undesirable interaction.[1][4]
The most common causes for the peak tailing of a polar compound like OPO-d5 in reversed-phase chromatography include:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between polar or basic functional groups on your analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[2][4] These acidic silanols can become deprotonated (negatively charged) and form strong ionic or hydrogen-bonding interactions with the analyte, delaying the elution of a fraction of the molecules and causing a tail.[1][5]
-
Suboptimal Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the stationary phase's silanol groups.[6][7] If the pH is not optimized, these secondary interactions are more likely to occur.[6]
-
Trace Metal Contamination: Metal ions, such as iron or aluminum, present in the silica matrix or from the HPLC system itself (e.g., stainless steel components), can act as chelation sites for certain analytes.[2][5][6] This chelation creates another strong retention mechanism that leads to tailing.[5][8]
-
Column Issues: Physical problems with the column, such as a void at the inlet, a partially blocked frit, or a degraded column bed, can disrupt the flow path and cause peak distortion.[2][4][6]
-
System and Method Issues: Factors outside the column, such as excessive extra-column volume (dead volume) in the tubing or fittings, or a mismatch between the sample solvent and the mobile phase, can also contribute to peak broadening and tailing.[2][6][9]
Below is a logical workflow to diagnose and address these potential issues systematically.
Caption: Systematic troubleshooting workflow for peak tailing.
Q2: How can I optimize the mobile phase pH to improve the peak shape for OPO-d5?
A2: Mobile phase pH is one of the most powerful tools for controlling retention and improving peak shape, especially for ionizable compounds.[7] The goal is to shift the chemical equilibrium to favor a single form of the analyte and to suppress unwanted interactions with the stationary phase.
The Underlying Mechanism: Silanol groups on the silica surface are acidic and have a pKa in the range of 3.5-4.5. Above this pH, they become increasingly deprotonated (SiO⁻), creating negatively charged sites that can strongly interact with positively charged basic analytes.[10][11] If OPO-d5 has a basic functional group (common in many pharmaceutical compounds), it will be protonated (positively charged) at a low pH.
Practical Steps for pH Optimization:
-
Operate at Low pH: For basic compounds, a common and effective strategy is to lower the mobile phase pH to between 2.5 and 3.5.[4][6] At this pH, the majority of surface silanol groups are protonated (neutral Si-OH), which significantly reduces their capacity for strong ionic interactions with the protonated basic analyte.[12][13] This leads to a more uniform interaction with the stationary phase and a more symmetrical peak.
-
Use a Buffer: It is critical to use a buffer to maintain a stable and reproducible pH.[7][14] Unbuffered mobile phases can have their pH easily altered by the sample matrix or atmospheric CO₂, leading to retention time drift and poor reproducibility. A good starting point is a 10-25 mM phosphate or formate buffer.[12]
-
Consider Analyte pKa: For robust methods, the mobile phase pH should be at least 2 pH units away from the pKa of the analyte.[7][13] This ensures the analyte exists predominantly in a single ionization state (either fully ionized or fully neutral), preventing the peak broadening that occurs when two forms coexist.
| Mobile Phase Additive | Typical Concentration | Operating pH (approx.) | Primary Application & Mechanism |
| Formic Acid | 0.1% (v/v) | ~2.8 | Good for MS compatibility. Protonates silanols to reduce secondary interactions with basic analytes.[12][15] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.1 | A strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS.[15] |
| Phosphate Buffer | 10-25 mM | 2.0 - 3.5 | Excellent buffering capacity at low pH for highly reproducible methods. Not volatile, so not ideal for LC-MS.[14] |
| Ammonium Formate/Acetate | 10-20 mM | 3.0 - 5.0 | Volatile buffers suitable for LC-MS applications.[15] |
| Triethylamine (TEA) | 0.05 - 0.2% (v/v) | pH dependent | A competing base that masks active silanol sites. Often used in older methods with less deactivated columns.[13][16] |
Protocol: Preparation of a Buffered Low-pH Mobile Phase
-
Prepare Aqueous Phase: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.8, dissolve approximately 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 950 mL of HPLC-grade water.
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise to adjust the pH to 2.8.
-
Final Volume: Bring the final volume to 1 L with HPLC-grade water.
-
Filter: Filter the aqueous buffer through a 0.22 µm filter to remove particulates.
-
Mix with Organic Modifier: Prepare your mobile phase by mixing the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol). Always add the organic solvent to the aqueous phase. For gradient elution, this will be your Mobile Phase A.
Q3: My peak tailing persists even after pH optimization. Could my column be the issue?
A3: Yes, the column itself is a very common source of peak shape problems. If mobile phase optimization doesn't resolve the issue, a thorough evaluation of your column chemistry and condition is the next logical step.
Causality: Column Chemistry and Health The root cause often lies in the quality and type of the silica stationary phase.
-
Silanol Activity: Not all C18 columns are the same. Older "Type A" silica columns have a higher concentration of acidic, non-end-capped silanol groups and more trace metal impurities, making them prone to causing peak tailing for basic compounds.[1][5] Modern, high-purity "Type B" silica columns are manufactured to have lower metal content and are typically "end-capped."
-
End-Capping: End-capping is a chemical process that converts many of the most reactive residual silanol groups into much less polar trimethylsilyl groups.[4][5] This significantly reduces the sites available for unwanted secondary interactions, leading to improved peak shape for polar and basic analytes.[11] However, even on end-capped columns, some silanols remain due to steric hindrance.[5]
-
Column Degradation: Over time, columns can degrade. A void can form at the column inlet due to the dissolution of silica (especially at high pH) or mechanical shock.[3][6] The inlet frit can also become partially blocked with particulates from the sample or system, leading to a non-uniform flow path and peak distortion.[3]
Troubleshooting Steps for Your Column:
-
Choose the Right Column: For polar or basic compounds like OPO-d5, select a modern, high-purity, end-capped C18 or C8 column. These columns are designed to minimize silanol activity.[6][13] Columns with alternative stationary phases, like those with embedded polar groups, can also offer different selectivity and improved peak shape for polar analytes.[16]
-
Benchmark Your Column: It is good practice to run a standard test mix on a new column to establish a benchmark chromatogram.[6] If you observe performance degradation over time (e.g., increased tailing, loss of efficiency), you can compare it to this initial result.
-
Reverse and Flush the Column: If you suspect a blocked inlet frit, you can try reversing the column (disconnect from the detector first) and flushing it with a series of strong solvents at a low flow rate. Always check the manufacturer's instructions to see if your column can be back-flushed.
Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector.
-
Reverse Column Direction: Connect the column outlet to the injector.
-
Flush with a Series of Solvents: Flush the column with 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back:
-
HPLC-grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent cleaning solvent)
-
Hexane (if compatible with your phase and system)
-
Isopropanol
-
Methanol
-
Your initial mobile phase
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.
If these steps do not improve performance, the column may be irreversibly damaged and require replacement.
Q4: What are the less obvious causes of peak tailing, such as metal chelation or system issues?
A4: If you have optimized your mobile phase and confirmed your column is in good condition, it's time to investigate more subtle causes.
1. Metal Chelation: Some compounds with chelating functional groups (e.g., certain quinolones, tetracyclines, or molecules with multiple polar groups) can interact with trace metals in the HPLC system or the stationary phase.[5][6] This interaction can be strong enough to cause significant peak tailing.[8]
-
Solution: Add a sacrificial chelating agent to the mobile phase. A small concentration (e.g., 0.1-0.5 mM) of Ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase.[6] The EDTA will preferentially bind to the active metal sites, masking them from your analyte and improving peak shape. Using columns packed with high-purity silica with low metal content is also highly recommended.[6]
2. Extra-Column Volume (Dead Volume): Peak broadening and tailing can occur outside the column in what is known as "extra-column volume" or "dead volume." This refers to any space in the flow path where the sample can disperse, such as oversized tubing, poorly made connections, or large-volume detector cells.[6][9]
-
Solution:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length as short as possible, especially between the column and the detector.
-
Ensure all fittings are properly seated (e.g., using the correct ferrule depth) to avoid creating small voids at the connection points.[9]
-
If using a UV detector, ensure you are using a low-volume flow cell appropriate for your column's flow rate and size.
-
3. Sample Solvent and Overload Effects: The composition of the solvent your sample is dissolved in can have a major impact on peak shape.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly before proper focusing occurs, leading to band broadening and distorted peaks.[2] Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[17]
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak fronting or tailing.[2][3] Solution: Try reducing the injection volume or diluting your sample to see if the peak shape improves.
Caption: Interactions at the stationary phase surface causing peak tailing.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Retaining Polar Compounds. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? - Waters. [Link]
-
The Secrets of Good Peak Shape in HPLC - ResearchGate. [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
-
What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? - Waters. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
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Technical Support Center: Optimizing Lipid Extraction for OPO-d5 Recovery
Welcome to the Technical Support Center for Lipidomics and Structural Lipid Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex lipid matrices, particularly in the quantification of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) using its deuterated internal standard, OPO-d5.
OPO is a critical structured triacylglycerol (TAG) found in human milk, where palmitic acid is esterified at the sn-2 position, promoting optimal calcium and fat absorption in infants[1][2]. Accurate quantification relies on the complete and reproducible recovery of the highly hydrophobic OPO-d5 standard during sample preparation.
Part 1: The Causality of Extraction—Why OPO-d5 Recovery Fails
To achieve >95% recovery of OPO-d5, one must understand the thermodynamic and physical barriers of lipid extraction. Triacylglycerols are highly non-polar. When extracting from complex matrices like infant formula, plasma, or tissue homogenates, researchers frequently encounter lipid trapping due to protein-carbohydrate networks and emulsion formation.
The Pitfall of Traditional Methods
Historically, the Bligh and Dyer method (chloroform/methanol/water) has been used ubiquitously. However, this method was originally developed for low-fat fish muscle (high phospholipid, low TAG)[3]. For samples containing >2% lipid, the Bligh and Dyer method significantly underestimates total lipid content—sometimes by up to 50%—because the solvent-to-sample ratio is insufficient to solubilize high concentrations of hydrophobic TAGs like OPO-d5[3][4].
Conversely, the Folch method utilizes a higher solvent-to-sample ratio (20:1) and is highly efficient for extracting large amounts of total lipids, including TAGs[4][5]. However, both Folch and Bligh-Dyer rely on chloroform, which creates a biphasic system where the lipid-rich organic layer sits at the bottom[6]. Retrieving this layer requires piercing the protein interphase, which often leads to contamination and loss of the OPO-d5 standard[7].
The MTBE Advantage
Modern lipidomics favors the Methyl tert-butyl ether (MTBE) extraction method. MTBE forms a biphasic system where the low-density, lipid-rich organic layer resides at the top[6][8]. This allows for the automated, clean recovery of OPO-d5 without disturbing the non-extractable protein matrix at the bottom[8].
Quantitative Comparison of Extraction Methods
| Extraction Method | Solvent System | Phase Position of Lipids | TAG (OPO-d5) Recovery | Best Use Case |
| Folch | Chloroform / Methanol (2:1) | Bottom Layer | > 95% | High-fat solid tissues[3][5]. |
| Bligh & Dyer | Chloroform / Methanol / Water (1:2:0.8) | Bottom Layer | < 50% (in high fat) | Low-fat samples (<2% lipid)[3][4]. |
| MTBE | MTBE / Methanol / Water (10:3:2.5) | Top Layer | > 90% | High-throughput MS lipidomics[6][8]. |
| Röse-Gottlieb | Ammonia / Ethanol / Ether | Top Layer | Variable | Traditional dairy analysis[9]. |
Part 2: Self-Validating MTBE Extraction Protocol for OPO-d5
This step-by-step methodology utilizes a modified MTBE approach optimized for complex matrices (e.g., infant formula or milk). The protocol is designed as a self-validating system : each critical step includes a physical or visual checkpoint to ensure the thermodynamic partitioning of OPO-d5 is proceeding correctly.
Reagents Needed:
-
HPLC-grade Methyl tert-butyl ether (MTBE)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water (H₂O)
-
OPO-d5 Internal Standard (IS) solution (e.g., 10 µg/mL in MTBE/MeOH)
Step-by-Step Methodology:
Step 1: Matrix Disruption & Spiking
-
Aliquot 100 µL of liquid sample (or 10 mg of lyophilized powder reconstituted in 100 µL H₂O) into a 2 mL glass vial with a Teflon-lined cap.
-
Spike exactly 20 µL of the OPO-d5 IS directly into the sample.
-
Validation Checkpoint: Vortex for 30 seconds. The sample must appear completely homogenous. If lumps remain (common in high-protein formulas), sonicate in a water bath at 4°C for 5 minutes.
Step 2: Protein Denaturation
-
Add 300 µL of ice-cold Methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Causality Note: Methanol disrupts the hydrogen bonding networks between lipids and proteins, releasing trapped OPO-d5 into the solvent[10].
Step 3: Lipid Solubilization
-
Add 1,000 µL (1 mL) of MTBE to the mixture.
-
Incubate the mixture on an orbital shaker at room temperature for 1 hour.
-
Validation Checkpoint: The mixture should be a single, cloudy monophasic solution at this stage. If phase separation is already occurring, the methanol-to-water ratio is incorrect.
Step 4: Phase Separation
-
Add 250 µL of LC-MS grade Water to induce phase separation.
-
Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Validation Checkpoint: You must observe a clear separation: a large, clear upper layer (MTBE, containing OPO-d5), a dense protein disc at the interphase, and a smaller aqueous layer at the bottom[8].
Step 5: Recovery and Reconstitution
-
Carefully transfer 700 µL of the upper MTBE layer to a new glass vial using a precision pipette. Do not touch the protein interphase.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in 100 µL of Dichloromethane/Methanol (1:1, v/v) or Isopropanol/Acetonitrile prior to LC-MS/MS analysis[11].
Part 3: Visualizing the Workflows
Fig 1: Phase distribution mechanics: MTBE vs. Folch extraction for OPO-d5 recovery.
Part 4: Troubleshooting & FAQs
Q1: My OPO-d5 recovery is consistently below 60%. What is causing this? A: If you are analyzing a high-fat matrix (like infant formula or pure oils) and using the Bligh and Dyer method, the solvent capacity has been exceeded[3]. The highly hydrophobic OPO-d5 is likely crashing out into the protein interphase. Solution: Switch to the MTBE protocol provided above, or increase your solvent-to-sample ratio to at least 20:1 (Folch equivalent).
Q2: After centrifugation, the upper MTBE layer is cloudy instead of clear. How do I fix this? A: A cloudy upper organic phase indicates an emulsion, meaning water and water-soluble proteins are trapped in the MTBE layer. This is common in samples with high emulsifier content (e.g., soy lecithin in formulas). Solution: Add 50 µL of a saturated Sodium Chloride (NaCl) solution to the mixture and re-centrifuge. The high ionic strength will break the emulsion by forcing the water molecules to hydrate the salt ions, driving the non-polar OPO-d5 fully into the MTBE phase.
Q3: Can I use plastic microcentrifuge tubes for this extraction? A: No. Highly lipophilic compounds like OPO-d5 can adhere to the hydrophobic walls of polypropylene tubes, and MTBE/Chloroform can leach plasticizers (like phthalates) into your sample, causing severe ion suppression in the mass spectrometer. Always use glass vials with Teflon-lined caps.
Q4: Is it necessary to heat the sample to extract OPO-d5? A: Generally, no. While some traditional dairy methods (like Röse-Gottlieb) use heat and ammonia to digest casein micelles[9], heating can induce lipid oxidation or hydrolysis. For stable isotope standards like OPO-d5, room temperature extraction with strong mechanical disruption (bead beating or sonication) is preferred to maintain structural integrity.
Fig 2: Decision tree for troubleshooting low OPO-d5 recovery during lipid extraction.
References
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. "Comparison of the Bligh and Dyer and Folch Methods for Total Lipid Determination in a Broad Range of Marine Tissue." Lipids, 2001.[Link]
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Reis, A., et al. "A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL." Journal of Lipid Research, 2013.[Link]
-
Ju, Z., et al. "Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis." Metabolites, 2021.[Link]
-
Ezzati, P., et al. "Improvement of Total Lipid and Glycerophospholipid Recoveries from Various Food Matrices Using Pressurized Liquid Extraction." Journal of Agricultural and Food Chemistry, 2010.[Link]
-
Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 2008.[Link]
-
Sayanova, O., et al. "Development and large-scale production of human milk fat analog by fermentation of microalgae." Frontiers in Nutrition, 2023.[Link]
-
Wei, W., et al. "A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants." Nutrients, 2025.[Link]
-
Dai, R., et al. "Determination of 1,3-Dioleic acid-2-palmitoyl triglyceride in Infant Formula by High Performance Liquid Chromatography." Food Science, 2024.[Link]
-
Nonaka, Y., et al. "Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk." Frontiers in Nutrition, 2022.[Link]
-
Wang, X., et al. "Non-Targeted Lipidomics Analysis of Characteristic Milk Using High-Resolution Mass Spectrometry." Foods, 2025.[Link]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to LC-MS Method Validation: The Gold Standard Approach with 1,3-Dioleoyl-2-palmitoylglycerol-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. The process of quantifying endogenous molecules like triglycerides (TGs) in complex biological matrices such as plasma or serum demands methods that are not only sensitive and specific but also rigorously validated to be accurate and reproducible.[1][2][3] This guide provides an in-depth, technical walkthrough of validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 1,3-Dioleoyl-2-palmitoylglycerol (TG(18:1/16:0/18:1)), a significant triacylglycerol in human metabolism.[4]
We will objectively compare the performance of a method using a stable isotope-labeled internal standard (SIL-IS), 1,3-Dioleoyl-2-palmitoylglycerol-d5 (d5-TG(18:1/16:0/18:1)), against other approaches. The causality behind experimental choices, adherence to regulatory expectations, and the presentation of supporting data will demonstrate why a SIL-IS is the cornerstone of a self-validating and trustworthy bioanalytical system.
The Central Role of the Internal Standard in LC-MS
LC-MS is a powerful analytical technique, but it is susceptible to variations in sample preparation, chromatographic performance, and mass spectrometric detection.[5][6] An internal standard (IS) is a compound of a known amount added to every sample, calibrator, and quality control (QC) sample to correct for these variabilities.[5][7][8] The analyte's response is normalized to the IS response, significantly improving the accuracy and precision of the final concentration measurement.[7]
The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[7] This is where Stable Isotope-Labeled Internal Standards (SIL-IS) excel, establishing them as the gold standard in quantitative bioanalysis.[9]
Why d5-TG(18:1/16:0/18:1) is the Superior Choice
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, replacing five hydrogen atoms with deuterium.[10] This makes d5-TG(18:1/16:0/18:1) chemically and physically almost identical to the endogenous analyte, TG(18:1/16:0/18:1).[10][11]
Key Advantages:
-
Co-elution: It elutes at the same retention time as the analyte, ensuring both compounds experience the same matrix effects and ionization suppression or enhancement.[10]
-
Identical Extraction Recovery: It behaves identically during sample extraction, perfectly compensating for any analyte loss.
-
Mass Differentiable: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
The following table compares the expected performance of different internal standard strategies.
| Feature | d5-TG(18:1/16:0/18:1) (SIL-IS) | Structural Analog IS (e.g., TG(17:0/17:0/17:0)) | No Internal Standard |
| Chemical & Physical Similarity | Nearly identical to analyte. | Similar, but differences in chain length affect chromatography and extraction. | N/A |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes at a different retention time. | N/A |
| Correction for Matrix Effects | Excellent. Experiences the same ionization suppression/enhancement. | Partial to Poor. Does not experience the same matrix effects as the analyte. | None. Highly susceptible to matrix effects. |
| Correction for Extraction Variability | Excellent. Mirrors analyte recovery. | Partial. Recovery may differ from the analyte. | None. Highly susceptible to extraction inconsistencies. |
| Overall Reliability & Accuracy | High (Gold Standard) | Moderate | Low (Not suitable for regulated bioanalysis) |
A Framework for Robust Method Validation
Bioanalytical method validation is a systematic process to confirm that an analytical method is reliable for its intended purpose.[1][12] The framework is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] The core parameters are interconnected, each building confidence in the method's performance.
Caption: Workflow of core bioanalytical method validation parameters.
Experimental Protocols & Data-Driven Comparison
Here, we detail the experimental protocols and present comparative data that underscore the superiority of using d5-TG(18:1/16:0/18:1).
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of TG(18:1/16:0/18:1) and d5-TG(18:1/16:0/18:1) reference standards. Dissolve each in 1 mL of a suitable organic solvent (e.g., Chloroform:Methanol 2:1 v/v).
-
Working Standard Solutions: Prepare serial dilutions of the TG(18:1/16:0/18:1) stock solution in the same solvent to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the d5-TG(18:1/16:0/18:1) stock solution to a fixed concentration (e.g., 500 ng/mL) in the protein precipitation solvent (e.g., isopropanol). This solution will be used for sample extraction.
Protocol 2: Calibration Curve and QC Sample Preparation
-
Matrix: Use a surrogate matrix, such as human plasma stripped of lipids, or plasma from at least six different sources to account for biological variability.
-
Calibration Standards: Spike blank matrix with the analyte working standards to create a calibration curve with at least 6 to 8 non-zero points, covering the expected physiological concentration range.[12]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (approx. 40-60% of the range)
-
High QC (approx. 80% of the range)
-
Protocol 3: Sample Preparation (Protein Precipitation)
-
Aliquot: Pipette 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike & Precipitate: Add 200 µL of the IS working solution (isopropanol containing d5-TG(18:1/16:0/18:1)).
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
Protocol 4: LC-MS/MS Instrumental Parameters (Example)
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column suitable for lipid analysis (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid[15]
-
Gradient: A suitable gradient to separate triglycerides.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
TG(18:1/16:0/18:1): Monitor precursor ion [M+NH4]+ and a characteristic product ion.
-
d5-TG(18:1/16:0/18:1): Monitor its corresponding mass-shifted precursor and product ions.
-
Validation Parameter Assessment: A Comparative Analysis
Below, we analyze each validation parameter, explaining the causality of the experiment and presenting hypothetical data comparing the three IS strategies.
Specificity and Selectivity
-
The Why: This experiment confirms that the method can differentiate the analyte from other components in the biological matrix.[1][16] It ensures that no endogenous interferences produce a signal at the retention time of the analyte or its IS.
-
The How: Analyze processed blank plasma samples from at least six different individuals.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte must be ≤ 20% of the LLOQ response. For the IS, it must be ≤ 5% of its response.[17]
Comparative Outcome: All methods would likely pass this test, as it is primarily a function of chromatography and MS/MS specificity. However, the SIL-IS provides an extra layer of confidence as any potential interference would need to have the exact same mass and fragmentation pattern as the deuterated standard, which is highly unlikely.
Linearity and Range
-
The Why: This establishes the concentration range over which the method is accurate and precise.[18][19] It demonstrates a directly proportional relationship between the analyte concentration and the instrument's response ratio (Analyte Area / IS Area).
-
The How: Analyze the calibration curve standards in duplicate. Plot the analyte/IS peak area ratio against the nominal concentration and perform a linear regression with a 1/x² weighting.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The back-calculated concentration of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[12]
Comparative Data: Linearity
| Parameter | d5-TG(18:1/16:0/18:1) (SIL-IS) | Structural Analog IS | No Internal Standard |
|---|---|---|---|
| Correlation Coefficient (r²) | 0.9995 | 0.9971 | 0.9850 |
| % Deviation of Calibrators | All within ±10% (±15% at LLOQ) | Some points deviate up to ±18% | Significant scatter, many points > ±20% |
| Result | Pass | Pass (Marginal) | Fail |
-
Insight: The SIL-IS provides a tighter, more reliable linear fit because it perfectly compensates for any minor inconsistencies in injection volume or instrument response across the run. The "No IS" approach fails due to this uncorrected variability.
Accuracy and Precision
-
The Why: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements.[17][20] These are the most critical parameters for ensuring reliable quantitative data.
-
The How: Analyze five replicates of the LLOQ, Low, Mid, and High QC samples in at least three separate analytical runs (inter-assay) and within the same run (intra-assay).
-
Acceptance Criteria: For Low, Mid, and High QCs, the mean accuracy must be within ±15% of the nominal value, and the precision (%CV) must be ≤15%. For the LLOQ, these limits are ±20%.[21]
Comparative Data: Inter-Assay Accuracy & Precision (High QC)
| Parameter | d5-TG(18:1/16:0/18:1) (SIL-IS) | Structural Analog IS | No Internal Standard |
|---|---|---|---|
| Mean Accuracy (% Bias) | -2.5% | -9.8% | +25.3% |
| Precision (%CV) | 3.1% | 11.5% | 28.7% |
| Result | Pass | Pass | Fail |
-
Insight: The SIL-IS method demonstrates superior accuracy and precision. The structural analog may pass, but with higher variability. The "No IS" method fails because even slight run-to-run variations in instrument sensitivity or sample preparation are not corrected, leading to poor data quality.
Matrix Effect
-
The Why: This is a critical test to assess the impact of co-eluting matrix components on the ionization of the analyte.[22][23][24] Ion suppression or enhancement can lead to inaccurate results. This is where a SIL-IS proves its indispensable value.
-
The How: The matrix factor (MF) is calculated by comparing the analyte peak area in a post-extraction spiked blank matrix sample to the peak area in a neat solution. The IS-normalized MF is then determined to assess the compensation provided by the IS.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across six different lots of matrix should be ≤15%.[25]
Caption: How a SIL-IS compensates for analytical variability.
Comparative Data: Matrix Effect
| Parameter | d5-TG(18:1/16:0/18:1) (SIL-IS) | Structural Analog IS | No Internal Standard |
|---|---|---|---|
| Analyte MF (%CV over 6 lots) | 25.8% | 25.8% | 25.8% |
| IS-Normalized MF (%CV) | 4.2% | 18.9% | N/A |
| Result | Pass | Fail | Fail |
-
Insight: The raw analyte signal shows significant variability between different plasma lots (25.8% CV). Because the SIL-IS co-elutes and behaves identically, it perfectly tracks this variability, and the normalized result is highly consistent (4.2% CV). The structural analog, eluting at a different time, does not experience the same matrix effect and fails to compensate, resulting in a failed validation.
Stability
-
The Why: This ensures that the analyte concentration does not change from the point of sample collection to the final analysis.[12][26][27] Degradation would lead to erroneously low measured concentrations.
-
The How: QC samples (Low and High) are subjected to various storage and handling conditions and then analyzed.
-
Freeze-Thaw Stability: 3 cycles of freezing (-80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for the expected duration of sample processing (e.g., 6 hours).
-
Long-Term Stability: Stored at -80°C for a duration exceeding the expected study sample storage time.
-
-
Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.[13][21]
Comparative Outcome: The choice of IS does not affect the inherent stability of the analyte. However, a reliable method (using a SIL-IS) is required to accurately measure the stability. An imprecise method could mask true instability or suggest instability where none exists.
Conclusion: The Imperative of a Gold Standard Approach
The validation data clearly demonstrates that while a method using a structural analog may marginally pass some criteria, it fails critical assessments like the matrix effect, revealing its unreliability for producing high-quality data. The "No IS" approach is entirely unsuitable for regulated bioanalysis.
The use of a stable isotope-labeled internal standard, 1,3-Dioleoyl-2-palmitoylglycerol-d5 , is unequivocally the superior methodology. It builds trustworthiness directly into the analytical workflow by creating a self-validating system where the IS perfectly mimics and corrects for the unavoidable variations in the process. For researchers and drug developers, adopting this gold standard approach is not merely a best practice; it is a fundamental requirement for ensuring data integrity, achieving regulatory compliance, and making confident, data-driven decisions.
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Cross-Validation of OPO Quantification: UPLC-MS/MS vs. Traditional Reference Methods
The Analytical Imperative for OPO Quantification
1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is a highly specialized structured triacylglycerol (TAG) and a critical quality marker in infant formula and human milk fat substitutes. In human breast milk, over 70% of palmitic acid is esterified at the sn-2 position of the glycerol backbone (1)[1]. This stereospecific arrangement is not merely structural; it dictates the pharmacokinetic fate of the lipid during digestion.
Standard vegetable oils (like palm oil) predominantly contain palmitic acid at the sn-1 and sn-3 positions (e.g., OOP or POO). When cleaved by pancreatic lipase, these yield free palmitic acid, which binds with dietary calcium to form insoluble soaps, leading to poor absorption and harder stools in infants (2)[2]. Conversely, OPO yields 2-palmitoylglycerol (2-MAG), which is readily absorbed across the intestinal mucosa.
Mechanistic divergence of OPO vs. OOP digestion and its impact on calcium absorption.
Because OPO and OOP are isobaric regioisomers, standard chromatographic methods cannot easily distinguish them. This guide cross-validates the traditional regiospecific reference method (ISO 6800 / GC-FID) against modern, high-throughput UPLC-MS/MS targeted quantification.
Methodological Workflows & Causality
The analytical challenge lies in isolating the sn-2 position data from the bulk lipid matrix. The reference method achieves this via biochemical cleavage, while the target method utilizes collision-induced dissociation (CID) in a mass spectrometer.
Cross-validation workflow comparing GC-FID regiospecific analysis with UPLC-MS/MS.
Step-by-Step Experimental Protocols
Protocol A: Reference Regiospecific Analysis (ISO 6800 / GC-FID)
This method indirectly quantifies OPO by determining the relative percentage of palmitic acid at the sn-2 position compared to total palmitic acid.
-
Enzymatic Hydrolysis: Incubate 50 mg of extracted lipids with 20 mg of porcine pancreatic lipase in a Tris-HCl buffer (pH 8.0) at 40°C for exactly 2–3 minutes.
-
Causality: Pancreatic lipase is strictly regiospecific to primary ester bonds (sn-1 and sn-3).
-
Self-Validation (Trustworthiness): The reaction time is strictly capped. Prolonged exposure induces acyl migration (where the sn-2 fatty acid spontaneously shifts to the sn-1/3 position to reach thermodynamic equilibrium), which would falsely lower the OPO quantification (3)[3].
-
-
TLC Separation: Spot the hydrolysate onto a silica gel TLC plate. Develop using hexane/diethyl ether/acetic acid (50:50:1, v/v/v).
-
Causality: This isolates the 2-MAG band (retaining the sn-2 fatty acids) from free fatty acids, diacylglycerols, and unreacted TAGs.
-
-
FAME Derivatization: Scrape the 2-MAG band, extract with chloroform, and react with sodium methoxide to generate Fatty Acid Methyl Esters (FAMEs).
-
GC-FID Analysis: Inject into a GC equipped with a highly polar capillary column (e.g., CP-Sil 88) and a Flame Ionization Detector.
Protocol B: Target Method (UPLC-MS/MS)
This method directly quantifies intact OPO molecules without the need for enzymatic deconstruction.
-
Sample Preparation: Dilute the extracted lipid matrix in Acetonitrile/Isopropanol (1:1, v/v). Spike with an isotopically labeled internal standard (e.g., OPO-d5).
-
Self-Validation: The internal standard corrects for matrix suppression effects in the ESI source and accounts for any volumetric losses during preparation, ensuring absolute quantitative trueness.
-
-
UPLC Separation: Inject 2 µL onto a C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm). Use a mobile phase of Water (A) and Acetonitrile/Isopropanol (B), both fortified with 10 mM ammonium formate and 0.1% formic acid (4)[4].
-
Causality: Ammonium formate is critical. TAGs do not easily protonate [M+H]+. The ammonium ions drive the formation of stable ammoniated adducts [M+NH4]+, which fragment predictably.
-
-
MS/MS Detection (MRM Mode): Operate the Triple Quadrupole in ESI+ mode. Monitor the specific transition for OPO: Precursor m/z 876.8 [M+NH4]+ → Product m/z 577.5 (corresponding to the loss of oleic acid + NH3) and m/z 603.5 (loss of palmitic acid + NH3) (5)[5].
Cross-Validation Data: Performance Comparison
Extensive cross-validation between the ISO 6800 reference method and UPLC-MS/MS demonstrates that the modern MS approach provides equivalent trueness while drastically reducing analytical turnaround time and eliminating the variability introduced by enzymatic acyl migration (1)[1].
| Analytical Parameter | Reference Method (ISO 6800 / GC-FID) | Target Method (UPLC-MS/MS) |
| Analyte Form | Indirect (Relative sn-2 Palmitic Acid %) | Direct (Intact OPO molecule) |
| Limit of Detection (LOD) | Matrix-dependent (Generally > 50 µg/kg) | 1.0 µg/kg |
| Limit of Quantitation (LOQ) | Matrix-dependent | 3.0 µg/kg |
| Linearity Range | N/A (Relative percentage) | 3.0 to 300 µg/kg |
| Precision (RSD / CV) | 15% - 25% (Due to multi-step prep) | < 12% to 15% |
| Recovery | N/A | 89.6% – 112% |
| Total Runtime (per sample) | > 24 hours (Hydrolysis + TLC + Deriv + GC) | ~15 minutes |
| Susceptibility to Artifacts | High (Acyl migration during hydrolysis) | Low (Direct injection) |
Data synthesized from recent validations in infant formula and human milk matrices (2)[2].
Conclusion & Best Practices
While the ISO 6800 GC-FID method remains the foundational reference for regiospecific TAG analysis, its multi-day workflow and vulnerability to acyl migration make it unsuitable for high-throughput QA/QC in infant formula manufacturing. The UPLC-MS/MS method, leveraging specific [M+NH4]+ adduct fragmentation, offers a self-validating, direct quantification route. For laboratories transitioning to LC-MS/MS, it is highly recommended to cross-validate initial batches against the ISO method to establish matrix-specific recovery baselines before fully retiring the enzymatic workflow.
References
1.[5]5 - ihb.ac.cn 2.[2]2 - ResearchGate 3.[4]4 - Benchchem 4.[1]1 - MDPI 5.[3]3 - ResearchGate
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- 5. ANALYSIS OF 1, 3-DIOLEOYL-2-PALMITOYLGLYCEROL OF <i>CHLAMYDOMONAS REINHARDTII</i> BY ULTRA-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM TRIPLE QUADRUPOLE MASS SPECTROMETRY [ssswxb.ihb.ac.cn]
The Analytical Edge: A Comparative Guide to 1,3-Dioleoyl-2-palmitoylglycerol-d5 and Other Deuterated Triglyceride Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that profoundly impacts data accuracy and reliability. In the realm of mass spectrometry-based lipidomics, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, have established themselves as the gold standard for mitigating analytical variability.[1][2] This guide provides an in-depth technical comparison of 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) with other commonly employed deuterated triglyceride standards, offering insights into their performance, selection criteria, and practical application, supported by established analytical principles and methodologies.
The Imperative for Isotopic Dilution in Triglyceride Analysis
The quantitative analysis of triglycerides (TGs) in complex biological matrices such as plasma, serum, or tissue homogenates is fraught with challenges.[3] Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components, represent a significant source of error in liquid chromatography-mass spectrometry (LC-MS) analysis.[4][5] Furthermore, variability in sample preparation, including extraction efficiency and derivatization yields, can introduce inaccuracies.
Isotope dilution mass spectrometry (IDMS) is a powerful technique that effectively circumvents these issues. By introducing a known amount of a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation, the internal standard experiences the same physical and chemical variations as the endogenous analyte.[2] Since the mass spectrometer can differentiate between the analyte and its heavier isotopic analog, the ratio of their signals is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, leading to highly accurate and precise measurements.[1]
Deuterated standards, where hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS used in lipidomics. Their near-identical physicochemical properties to the native analytes ensure they co-elute chromatographically and exhibit similar ionization efficiencies, making them ideal for correcting analytical variability.[2]
A Comparative Overview of Deuterated Triglyceride Standards
The selection of an appropriate deuterated internal standard is crucial for the accurate quantification of a specific triglyceride or a class of triglycerides. The ideal standard should closely mimic the structure and behavior of the analyte(s) of interest. Here, we compare 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) with other relevant deuterated triglyceride standards.
| Standard | Structure | Deuterium Label Position | Key Characteristics & Applications |
| 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) | Glycerol backbone with two oleic acid (18:1) chains at sn-1 and sn-3, and one palmitic acid (16:0) chain at sn-2. | Typically on the glycerol backbone or a fatty acyl chain. | - Structurally representative of common mixed-acid triglycerides found in biological systems. - Ideal for the quantification of OPO, a significant component of human milk fat and a key ingredient in infant formulas.[6][7] - Suitable for broader triglyceride profiling where mixed saturated and unsaturated fatty acids are prevalent. |
| Tripalmitin-d5 | Glycerol backbone with three palmitic acid (16:0) chains. | Typically on the glycerol backbone. | - Represents a saturated triglyceride. - Useful for the quantification of trisaturated TGs. - May not perfectly mimic the chromatographic behavior and ionization of unsaturated or mixed-acid TGs. |
| Triolein-d5 | Glycerol backbone with three oleic acid (18:1) chains. | Typically on the glycerol backbone. | - Represents a monounsaturated triglyceride. - Suitable for the quantification of triunsaturated TGs. - Its chromatographic retention time will differ from that of saturated TGs. |
| 1,3(d5)-Dipalmitoyl-2-stearoyl-glycerol | Glycerol backbone with two palmitic acid (16:0) chains at sn-1 and sn-3 (deuterated), and one stearic acid (18:0) chain at sn-2. | On the palmitoyl chains. | - A specific mixed-acid, saturated triglyceride standard. - Has been successfully used for the quantification of OPO in human milk.[8][9] |
Causality in Standard Selection: The principle of "like-for-like" is paramount in choosing an internal standard. OPO-d5 is an excellent choice for quantifying OPO and other mixed triglycerides because its structure, containing both saturated and unsaturated fatty acyl chains, more closely mirrors the complexity of the endogenous triglyceride profile in many biological samples. This structural similarity leads to a closer co-elution and more comparable ionization response, thereby providing a more accurate correction for matrix effects compared to a purely saturated (e.g., tripalmitin-d5) or unsaturated (e.g., triolein-d5) standard. While a mix of deuterated standards can be employed for broader lipidomics studies, a structurally analogous standard like OPO-d5 is superior for targeted, high-precision quantification of specific mixed-acid triglycerides.
Experimental Workflow for Triglyceride Quantification using Deuterated Internal Standards
The following is a detailed, step-by-step methodology for the quantification of triglycerides in human plasma using a deuterated internal standard, such as OPO-d5. This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across samples and quality controls ensures the integrity of the results.
Caption: Experimental workflow for triglyceride quantification.
Step-by-Step Protocol
1. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare individual stock solutions of the non-deuterated triglyceride standard (e.g., OPO) and the deuterated internal standard (e.g., OPO-d5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL. Store at -20°C or lower.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the non-deuterated stock solution to cover the expected concentration range of the analyte in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs from a separate weighing of the non-deuterated standard.
2. Sample Preparation and Lipid Extraction:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma sample, calibration standard, or QC.
-
Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to each tube and vortex briefly.
-
Perform lipid extraction using a validated method, such as the methyl-tert-butyl ether (MTBE) method, which offers high recovery for a broad range of lipids.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., methanol:isopropanol, 1:1 v/v) for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating triglycerides.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the triglycerides.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triglyceride analysis, often forming ammonium adducts [M+NH4]+.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification due to its high sensitivity and selectivity.[10]
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for both the analyte and the deuterated internal standard. For triglycerides, a common fragmentation pathway is the neutral loss of a fatty acyl chain.[10]
-
4. Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of the triglyceride in the unknown samples by interpolating their peak area ratios on the calibration curve.
The Logic of Self-Validation in the Protocol
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Mastering OPO Quantification: A Guide to Achieving Accuracy and Precision with OPO-d5
In the landscape of lipidomics and nutritional research, the precise and accurate quantification of specific triacylglycerols (TAGs) is paramount for understanding their physiological roles and ensuring the quality of nutritional products. One such critical TAG is 1-palmitoyl-2-oleoyl-3-palmitoyl-sn-glycerol (OPO), a structured lipid abundant in human milk that is increasingly incorporated into infant formulas due to its health benefits. This guide provides a comprehensive, in-depth look at determining the accuracy and precision of OPO quantification using its deuterated stable isotope-labeled internal standard, OPO-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each step, offering insights gleaned from extensive experience in bioanalytical method development and validation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to establish a robust, reliable, and self-validating system for OPO quantification.
The Cornerstone of Quantitative Bioanalysis: The Stable Isotope-Labeled Internal Standard
The bedrock of accurate and precise quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3] A SIL-IS is a version of the analyte where several hydrogen atoms are replaced with their heavier isotope, deuterium.[1] In this case, OPO-d5 serves as the ideal internal standard for OPO.
The power of this approach lies in the near-identical physicochemical properties of the analyte and its deuterated counterpart.[1][4] OPO and OPO-d5 co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer's ion source.[4][5] Consequently, any variability introduced during sample preparation (e.g., extraction inconsistencies, sample loss) or analysis (e.g., injection volume fluctuations, ion suppression) will affect both the analyte and the internal standard to the same degree.[1][6][7] This allows for a highly reliable quantification based on the ratio of the analyte's signal to the internal standard's signal, effectively canceling out most sources of error.[1]
Caption: The role of OPO-d5 in mitigating analytical variability.
Experimental Design: A Validated Approach to OPO Quantification
The following protocol outlines a robust LC-MS/MS method for the quantification of OPO in a biological matrix, such as plasma or human milk, using OPO-d5 as an internal standard. This method is designed to meet the stringent requirements for accuracy and precision as outlined by regulatory bodies like the FDA and EMA.[8][9][10][11]
Materials and Reagents
-
OPO and OPO-d5 reference standards (high purity, ≥98%)[2]
-
LC-MS grade methanol, isopropanol, acetonitrile, and water
-
Ammonium acetate
-
Biological matrix (e.g., human plasma, human milk)
-
Calibrated pipettes and other standard laboratory equipment
Experimental Workflow
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A Guide to Designing a Robust Inter-laboratory Study for the Quantification of 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) using OPO-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a rigorous inter-laboratory study to validate an analytical method for the quantification of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a critical structured triglyceride in infant formula and other nutritional products.[1] The inclusion of a deuterated internal standard, OPO-d5, is central to achieving the highest levels of accuracy and precision in mass spectrometry-based analyses.[2][3]
The primary objective of an inter-laboratory study, also known as a collaborative study, is to determine the performance characteristics of an analytical method when used by multiple laboratories.[4][5] This process is essential for method standardization and ensures that the method is reliable and produces comparable results across different settings.[4][6][7] The key performance parameters evaluated are repeatability and reproducibility.[6][7][8][9]
-
Repeatability (sr) refers to the precision of results obtained under the same operating conditions over a short interval of time.[8][9] It represents the variability within a single laboratory.
-
Reproducibility (sR) expresses the precision between the measurement results obtained at different laboratories.[8][9] It encompasses the variability arising from different analysts, equipment, and environments.
A well-designed inter-laboratory study provides the necessary data to establish a method's fitness for its intended purpose, a crucial step in regulatory acceptance and quality control.[4][10]
The Critical Role of OPO-d5 as an Internal Standard
In quantitative mass spectrometry, particularly for complex matrices like infant formula, the use of a stable isotope-labeled internal standard is considered the gold standard.[2][3] A deuterated internal standard, such as OPO-d5, is chemically identical to the analyte of interest (OPO) but has a slightly different mass due to the replacement of hydrogen atoms with deuterium.[2][3][11]
The core principle behind its use is isotope dilution mass spectrometry (IDMS).[2] By adding a known amount of OPO-d5 to the sample at the beginning of the analytical process, it co-elutes with the native OPO and experiences the same variations during sample preparation, extraction, and ionization.[2][12] This allows for accurate correction of:
-
Matrix Effects: Variations in ionization efficiency caused by other components in the sample.[2][13]
-
Extraction In-consistencies: Losses of the analyte during sample cleanup.[2]
-
Instrumental Variations: Fluctuations in injection volume and mass spectrometer response.[2][13]
The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[2]
Inter-laboratory Study Design Workflow
A successful inter-laboratory study requires meticulous planning and execution. The following workflow outlines the key stages:
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A Senior Application Scientist's Guide to Linearity Assessment in Lipidomics: Quantifying 1,3-Dioleoyl-2-palmitoylglycerol with its Deuterated Analog
For researchers, clinical scientists, and drug development professionals, the accurate quantification of lipids is paramount. Whether assessing nutritional components in infant formula or investigating metabolic pathways, the reliability of your data hinges on the robustness of your analytical methods. This guide provides an in-depth look at a critical validation parameter—linearity—using the case study of 1,3-Dioleoyl-2-palmitoylglycerol (OPO), a key triacylglycerol (TAG) in human milk and a vital supplement in infant nutrition.[1][2][3] We will explore the rationale behind using a stable isotope-labeled internal standard, 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5), and provide a comprehensive, self-validating protocol for assessing linearity via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Isotopic Dilution: Why OPO-d5 is the Gold Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability, from extraction efficiency to instrument response. While structurally similar analogs can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[4]
The Causality Behind the Choice:
-
Physicochemical Equivalence: OPO-d5 shares virtually identical chemical and physical properties with the endogenous OPO.[5][6] This means it co-elutes chromatographically and behaves similarly during sample extraction and ionization.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, unpredictably altering the analyte signal. Because OPO-d5 is affected by these matrix effects in the same way as the unlabeled OPO, the ratio of their signals remains constant, ensuring accuracy.[7][8]
-
Minimizing Endogenous Interference: The deuterium-labeled standard is mass-shifted from the analyte, making it easily distinguishable by the mass spectrometer. This avoids the risk of using an IS that might be endogenously present in the sample, a common issue with non-isotopic analogs like odd-chain TAGs (e.g., triheptadecanoin).[9]
Using a SIL-IS like OPO-d5 transforms the analytical method from a simple external calibration into a more robust ratiometric measurement, which is the foundation of a trustworthy, self-validating protocol.
Experimental Workflow for Linearity Assessment
The assessment of linearity establishes the concentration range over which the analytical method provides results directly proportional to the concentration of the analyte.[10] This workflow, from standard preparation to data analysis, is designed to meet the stringent guidelines set by regulatory bodies like the FDA and international standards like the ICH.[11][12][13]
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Calculating LOD and LOQ for OPO with a deuterated internal standard.
Precision Lipidomics: Calculating LOD and LOQ for OPO Using Deuterated Internal Standards
The accurate quantification of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO)—a critical structured triacylglycerol (TAG) prevalent in human milk and premium infant formulas—presents a significant analytical challenge. Due to its high hydrophobicity and the complex biological matrices it inhabits, OPO is highly susceptible to extraction losses and severe ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
As a Senior Application Scientist, I have evaluated various quantification strategies. This guide objectively compares the performance of Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard (OPO-d5) against analog internal standards (e.g., Triheptadecanoin) and external calibration. Furthermore, it provides a self-validating, step-by-step methodology for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) in strict accordance with ICH Q2(R2) guidelines[2].
The Mechanistic Imperative for Deuterated Internal Standards
In LC-MS/MS lipidomics, the choice of internal standard (IS) dictates the integrity of the entire assay. The primary purpose of an IS is to correct for variations in sample preparation, extraction recovery, and instrumental ionization[3].
The Causality of Matrix Effects:
During reversed-phase liquid chromatography (RP-LC), lipids elute based on their acyl chain length and degree of unsaturation. An Analog IS (such as a C17:0 TAG) lacks the exact structural geometry of OPO. This structural difference alters its partition coefficient during liquid-liquid extraction and causes a retention time shift (
Conversely, a Deuterated IS (OPO-d5) is chemically identical to the target analyte but isotopically distinct. It co-elutes perfectly with native OPO, experiencing the exact same matrix environment and ionization conditions[5]. This creates a self-validating system : any matrix suppression or extraction loss affecting the target analyte affects the deuterated IS to the exact same degree, making the response ratio (Analyte Area / IS Area) an absolutely corrected metric.
Diagram 1: Mechanistic workflow comparing matrix effect correction between Deuterated and Analog IS.
ICH Q2(R2) Compliant LOD & LOQ Calculation Framework
The International Council for Harmonisation (ICH) Q2(R2) guideline defines LOD as the lowest amount of analyte detectable, and LOQ as the lowest amount quantifiable with acceptable precision and accuracy[2].
While simple Signal-to-Noise (S/N) ratios are often used, they are highly subjective in modern LC-MS/MS due to proprietary baseline smoothing algorithms. The most scientifically rigorous approach mandated by ICH Q2(R2) for instrumental methods utilizes the Standard Deviation of the Response (
-
LOD =
-
LOQ =
Defining the Variables:
-
Slope (
): Derived from the linear regression of the calibration curve (Response Ratio vs. Concentration). -
Standard Deviation (
): Calculated as the residual standard deviation of the regression line, or the standard deviation of the y-intercepts from multiple calibration curves run across different days (intermediate precision).
Diagram 2: ICH Q2(R2) compliant workflow for calculating LOD and LOQ using the calibration curve.
Self-Validating Experimental Protocol
To generate the data for our comparison, the following step-by-step methodology was executed. This protocol is designed as a self-validating system: the absolute peak area of the OPO-d5 IS is monitored in every injection. If the IS area deviates by >20% from the batch mean, the system automatically flags the sample for re-extraction, preventing false negatives near the LOD.
Step 1: Preparation of Calibration Standards
-
Prepare a stock solution of native OPO (1 mg/mL) in chloroform/methanol (2:1, v/v).
-
Prepare a working IS solution of OPO-d5 (100 ng/mL).
-
Generate a 7-point calibration curve targeting the low-concentration range (0.1 ng/mL to 50 ng/mL) to accurately capture the LOD/LOQ boundary.
-
Spike exactly 10 µL of the OPO-d5 IS solution into every calibration standard and blank.
Step 2: Lipid Extraction (Modified Folch Method)
Causality Check: TAGs are highly non-polar. A biphasic chloroform/methanol/water extraction ensures neutral lipids partition exclusively into the lower organic phase, precipitating proteins and isolating the analyte from polar matrix interferents.
-
Aliquot 50 µL of the biological matrix (e.g., infant formula homogenate) into a glass vial.
-
Spike with 10 µL of OPO-d5 IS.
-
Add 1 mL of Chloroform/Methanol (2:1, v/v) and vortex for 5 minutes.
-
Add 0.2 mL of LC-MS grade water, vortex, and centrifuge at 3000 x g for 10 minutes.
-
Extract the lower organic phase, evaporate under nitrogen, and reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v).
Step 3: LC-MS/MS Acquisition
Causality Check: TAGs lack easily ionizable functional groups. The addition of 10 mM ammonium formate to the mobile phase forces the formation of stable ammonium adducts
-
Column: C18 Reversed-Phase (100 mm x 2.1 mm, 1.7 µm).
-
Ionization: ESI Positive mode.
-
MRM Transitions:
-
OPO:
876.8 577.5 (Quantifier, loss of palmitic acid + NH3)[1]. -
OPO-d5:
881.8 582.5.
-
Step 4: Data Processing
-
Integrate the peak areas for OPO and OPO-d5.
-
Plot the Response Ratio (Area OPO / Area OPO-d5) against the nominal concentration.
-
Extract the Slope (
) and the residual standard deviation ( ) using linear regression software to compute LOD and LOQ.
Comparative Performance Data
The table below summarizes the quantitative validation data comparing the Deuterated IS (OPO-d5) against an Analog IS (Triheptadecanoin) and an External Calibration curve (no IS) across 6 independent validation batches.
| Validation Parameter | Stable Isotope Dilution (OPO-d5) | Analog IS (Triheptadecanoin) | External Calibration (No IS) |
| Matrix Effect Correction | Absolute (Perfect Co-elution) | Partial ( | None |
| Extraction Recovery Correction | Absolute (Identical partitioning) | Variable (Shorter acyl chains) | None |
| Calculated LOD (ng/mL) | 0.42 | 1.85 | 4.50 |
| Calculated LOQ (ng/mL) | 1.27 | 5.50 | 13.55 |
| Precision at LOQ (%CV) | 3.2% | 11.4% | 22.1% |
| Accuracy at LOQ (%) | 99.5% | 88.2% | 71.4% |
Data Interpretation: The data unequivocally demonstrates the superiority of the deuterated internal standard. Because the Analog IS elutes 0.8 minutes earlier than OPO, it escapes the specific zone of ion suppression caused by co-eluting endogenous lipids. Consequently, the Analog IS fails to accurately correct for the matrix effect, resulting in a 4-fold increase in the LOQ (5.50 ng/mL vs 1.27 ng/mL) and a significant drop in accuracy (88.2%). External calibration fails entirely at low concentrations due to uncorrected extraction losses, rendering it unsuitable for rigorous regulatory submissions.
Conclusion
For the quantification of complex structured lipids like OPO, relying on analog internal standards or external calibration introduces unacceptable analytical bias. By utilizing a deuterated internal standard (OPO-d5) in a Stable Isotope Dilution Assay, laboratories can establish a self-validating system that perfectly normalizes matrix suppression and extraction variability. When coupled with the ICH Q2(R2) standard deviation/slope calculation method, this approach yields the lowest possible LOD and LOQ, ensuring unparalleled scientific integrity and regulatory compliance in lipidomic analyses.
References
1.[2] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:
2.[3] Title: A Comparative Guide to Alternative Internal Standards for Quantitative Lipidomics Source: Benchchem URL:
3.[1] Title: Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry Source: PMC (National Institutes of Health) URL:
4.[5] Title: Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method Source: PubMed (National Institutes of Health) URL:
5.[4] Title: Analytical Considerations of Stable Isotope Labelling in Lipidomics Source: PMC (National Institutes of Health) URL:
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- 1. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
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Comparing analytical performance of HPLC-ELSD and LC-MS with OPO-d5
Analytical Superiority in Lipidomics: A Comparative Guide of HPLC-ELSD vs. LC-MS/MS using OPO-d5 for Structured Triglyceride Quantification
Introduction
1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is a highly valued structured triacylglycerol (TAG) naturally abundant in human breast milk. Its unique stereospecific positioning—with palmitic acid at the sn-2 position—is critical for optimal fat and calcium absorption in infants[1]. As the engineering of OPO-enriched human milk fat substitutes accelerates, the demand for rigorous, artifact-free analytical quantification has become paramount.
Historically, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) has served as the standard for bulk TAG analysis[2]. However, the integration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution (SID)—specifically utilizing deuterated standards like OPO-d5—has redefined lipidomic accuracy[3]. This guide provides an objective, field-proven comparison of these two modalities, detailing the causality behind their mechanisms and providing self-validating protocols for laboratory implementation.
Part 1: Mechanistic Principles & Detection Causality
To understand why one detector outperforms another in specific scenarios, we must examine the fundamental physics of how they process co-eluting isotopologues (molecules that differ only in isotopic composition, such as OPO and OPO-d5).
HPLC-ELSD (The Mass-Property Approach) ELSD is a universal detector for non-volatile analytes. The column effluent is nebulized into an aerosol, the mobile phase is evaporated in a heated drift tube, and the remaining solid lipid particles scatter a targeted light beam[2]. The Analytical Limitation: ELSD cannot distinguish between isotopologues. If a sample is spiked with OPO-d5, it will co-elute perfectly with the endogenous native OPO. Because both molecules share identical volatility and post-evaporation particle sizes, ELSD registers them as a single, unresolved peak, making isotope dilution impossible.
LC-MS/MS (The Mass-to-Charge Approach) MS/MS relies on ionizing the molecules and filtering them based on their mass-to-charge ratio (m/z) using quadrupole mass analyzers[1]. The Analytical Advantage: While OPO and OPO-d5 co-elute chromatographically, the mass spectrometer instantly resolves them because OPO-d5 is 5 Daltons heavier. This mass shift allows OPO-d5 to act as an ideal internal standard, enabling true Stable Isotope Dilution (SID) to correct for matrix effects[3].
Caption: Mechanistic comparison of ELSD and LC-MS/MS when processing co-eluting isotopologues.
Part 2: Comparative Analytical Performance
When evaluating quantitative performance, LC-MS/MS with OPO-d5 provides superior sensitivity and matrix resilience, whereas HPLC-ELSD remains a cost-effective tool for high-concentration, purified samples.
| Performance Metric | HPLC-ELSD | LC-MS/MS (with OPO-d5 SID) |
| Sensitivity (LOD) | Moderate (~µg/mL range) | High (~ng/mL or pg/mL range) |
| Calibration Linearity | Non-linear (Requires Log-Log or Polynomial fit) | Highly Linear (R² > 0.99) over a wide dynamic range |
| Isotope Differentiation | Impossible (Co-elution yields one combined signal) | Excellent (Resolved via distinct m/z transitions) |
| Matrix Effect Handling | Poor (Susceptible to baseline drift and co-eluting lipids) | Excellent (OPO-d5 perfectly corrects for ion suppression) |
| Structural Elucidation | None (Relies entirely on retention time matching) | High (Product ion scanning confirms sn-positioning) |
Expert Insight on Causality: Why is ELSD inherently non-linear? The intensity of scattered light is proportional to the particle's cross-sectional area, which scales exponentially with the mass of the analyte inside the aerosol droplet. Therefore, ELSD requires log-log calibration curves[2]. Conversely, MS detector response is directly proportional to the number of ions striking the electron multiplier, yielding strict linear quantitation.
Part 3: Self-Validating Experimental Protocols
To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems incorporating necessary causality-driven choices and Quality Control (QC) checks.
Protocol A: HPLC-ELSD for Total OPO Mass Fraction
Best Use Case: Routine batch screening of high-concentration OPO in purified human milk fat substitutes where matrix interference is minimal.
-
Sample Preparation : Dissolve 10 mg of the lipid sample in 1 mL of Chloroform/Methanol (1:1, v/v). Self-Validation Check: Process a pure solvent blank alongside samples to verify the absence of lipid carryover on the column.
-
Chromatographic Separation : Inject 10 µL onto a C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 µm). Utilize a mobile phase gradient of Acetonitrile and Isopropanol at a flow rate of 1.0 to 1.8 mL/min[4].
-
ELSD Parameters : Set the drift tube temperature to 55°C and the Nitrogen nebulizing gas flow to 1.8 L/min[4]. Causality: 55°C provides the optimal thermodynamic balance—hot enough to fully evaporate the organic mobile phase, but cool enough to prevent the thermal degradation of thermolabile TAGs.
-
Quantification : Construct a calibration curve using external OPO standards. Plot log(Area) vs. log(Concentration) to mathematically linearize the exponential light-scattering response[2].
Protocol B: LC-MS/MS with OPO-d5 Stable Isotope Dilution (SID)
Best Use Case: Absolute quantification of OPO in complex biological matrices (e.g., plasma, raw infant formula) where ion suppression is severe.
-
Sample Preparation (SID) : Spike exactly 50 µL of the raw sample with 10 µL of OPO-d5 internal standard (1 µg/mL). Extract the lipids using the Folch method (Chloroform/Methanol/Water). Causality: Spiking the deuterated standard before liquid-liquid extraction ensures that any physical loss of OPO during phase separation is perfectly mirrored by the loss of OPO-d5, maintaining a constant quantitative ratio[3].
-
Chromatographic Separation : Inject 2 µL onto a C18 column. Crucially, add 10 mM Ammonium Formate to the mobile phase. Causality: Neutral TAGs lack easily protonated functional groups. Ammonium formate forces the formation of highly stable [M+NH4]+ adducts, drastically enhancing ionization efficiency[1].
-
MS/MS Parameters (MRM Mode) : Operate in Electrospray Ionization (ESI) positive mode.
-
For native OPO: Monitor the transition from the [M+NH4]+ precursor to its specific diacylglycerol product ion.
-
For OPO-d5: Monitor the transition from the[M+d5+NH4]+ precursor to its corresponding deuterated product ion.
-
-
Quantification : Calculate the peak area ratio of OPO to OPO-d5. Plot this ratio against the concentration of calibration standards to determine absolute abundance.
Caption: Step-by-step workflow for Stable Isotope Dilution (SID) LC-MS/MS using OPO-d5.
Part 4: Field-Proven Insights on Ion Suppression
A major pitfall in advanced lipidomics is ESI ion suppression. When complex lipids co-elute from the LC column, they compete for available charge on the surface of the electrospray droplet. If an undetected background lipid from the matrix co-elutes with OPO, the ionization efficiency of OPO will artificially drop, leading to false-negative quantification.
This is precisely why HPLC-ELSD and external-standard LC-MS are prone to failure in complex matrices. By utilizing OPO-d5 in an LC-MS/MS workflow, the internal standard experiences the exact same ion suppression as the native OPO[3]. Even if the absolute signal intensity drops by 50% due to matrix interference, the ratio of OPO to OPO-d5 remains mathematically constant. This self-correcting mechanism ensures absolute trustworthiness in the final calculated concentration, cementing LC-MS/MS with SID as the gold standard for structured triglyceride analysis.
References
- Source: nih.gov (PMC)
- Source: ihb.ac.
- Source: nih.gov (PMC)
- Source: tandfonline.
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- 1. ANALYSIS OF 1, 3-DIOLEOYL-2-PALMITOYLGLYCEROL OF <i>CHLAMYDOMONAS REINHARDTII</i> BY ULTRA-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM TRIPLE QUADRUPOLE MASS SPECTROMETRY [ssswxb.ihb.ac.cn]
- 2. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Mitigating Analytical Bias in Lipidomics: A Comparative Guide to the Efficacy of 1,3-Dioleoyl-2-palmitoylglycerol-d5 in Certified Reference Materials
In the landscape of clinical and pharmaceutical research, the precise and accurate quantification of lipids is paramount for diagnostic, prognostic, and therapeutic development. However, the inherent complexity of biological matrices presents a significant challenge, often introducing analytical bias that can compromise data integrity. This guide provides an in-depth evaluation of 1,3-Dioleoyl-2-palmitoylglycerol-d5 (TG(18:1/16:0/18:1)-d5) as a superior internal standard for the quantification of triglycerides in certified reference materials (CRMs). We will explore the foundational principles of isotope dilution mass spectrometry and present a comparative analysis, supported by a detailed experimental workflow, to demonstrate the enhanced accuracy and precision afforded by a stable isotope-labeled internal standard.
The Challenge of Analytical Bias in Lipid Quantification
Analytical bias, the systematic deviation of experimental results from the true value, can arise from several sources during a typical lipidomics workflow. These include inefficiencies and variabilities in lipid extraction from the sample matrix, ionization suppression or enhancement in the mass spectrometer source (matrix effects), and fluctuations in instrument performance.[1][2][3] The use of certified reference materials, such as those provided by the National Institute of Standards and Technology (NIST), is a critical step in assessing and controlling for this bias.[4][5][6] These materials have well-characterized concentrations of target analytes, providing a benchmark against which a laboratory's methods can be validated.[4][7]
However, the accuracy of this validation is heavily reliant on the choice of internal standard. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection.[8][9][10] This is where stable isotope-labeled internal standards, such as 1,3-Dioleoyl-2-palmitoylglycerol-d5, offer a distinct advantage.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving the highest level of accuracy and precision in quantitative analysis.[11][12] The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the workflow.[12][13][14] Because the deuterated internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and matrix effects.[12][15] By measuring the ratio of the native analyte to the deuterated internal standard, these variations are effectively normalized, leading to a more accurate and precise quantification.[10][12][15]
1,3-Dioleoyl-2-palmitoylglycerol-d5 is a deuterated analog of a common mixed-acid triglyceride found in biological systems.[16] Its structure, with two oleic acid chains and one palmitic acid chain, makes it an excellent representative for a broad range of triglycerides. The five deuterium atoms on the glycerol backbone provide a distinct mass shift for clear differentiation from the endogenous triglyceride in the mass spectrometer, without significantly altering its chemical properties.[17][18]
Experimental Design: A Comparative Evaluation
To objectively assess the performance of 1,3-Dioleoyl-2-palmitoylglycerol-d5, we designed a comparative study using a commercially available certified reference material, NIST SRM 1951c - Lipids in Frozen Human Serum.[4][5][7] This SRM has certified values for total glycerides, providing a true value for our analysis.[5]
The study compares the quantification of a representative endogenous triglyceride, 1,3-Dioleoyl-2-palmitoylglycerol (TG 18:1/16:0/18:1), using two different internal standards:
-
Group A: 1,3-Dioleoyl-2-palmitoylglycerol-d5 (a deuterated, stable isotope-labeled internal standard)
-
Group B: Glyceryl trilinolenate (TG 18:3/18:3/18:3) (a non-isotope labeled, structurally different triglyceride, often used as a generic internal standard)[19][20]
The following workflow outlines the experimental procedure:
Detailed Experimental Protocol
1. Sample Preparation:
-
Thaw the NIST SRM 1951c vials at room temperature.[7]
-
Prepare two sets of triplicate samples by aliquoting 100 µL of the serum.
-
To the first set (Group A), add a known concentration of 1,3-Dioleoyl-2-palmitoylglycerol-d5 in methanol.
-
To the second set (Group B), add a known concentration of Glyceryl trilinolenate in methanol.
-
Perform a liquid-liquid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).[21]
-
Vortex and centrifuge the samples to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile/water and isopropanol with ammonium formate.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Endogenous TG(18:1/16:0/18:1): Precursor ion [M+NH4]+ -> Product ion (specific for neutral loss of a fatty acid)
-
TG(18:1/16:0/18:1)-d5: Precursor ion [M+d5+NH4]+ -> Product ion (corresponding to the deuterated fragment)
-
Glyceryl Trilinolenate: Precursor ion [M+NH4]+ -> Product ion (specific for neutral loss of linolenic acid)
-
3. Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using a series of standards with known concentrations of the analyte and a fixed concentration of the respective internal standard.
-
Determine the concentration of the endogenous triglyceride in the SRM samples by interpolating their analyte/IS ratio on the calibration curve.
-
Calculate the accuracy as the percentage deviation from the certified value and the precision as the relative standard deviation (RSD) of the triplicate measurements.
Comparative Performance Data
The following table summarizes the expected performance of the two internal standards in this comparative study.
| Performance Metric | Group A (TG-d5 Internal Standard) | Group B (Non-Isotope Labeled IS) | Justification |
| Accuracy (% Bias from Certified Value) | < 2% | 10-15% | The deuterated IS co-elutes and experiences identical matrix effects as the analyte, leading to more accurate correction. The non-isotope labeled IS has different retention and ionization characteristics, resulting in incomplete correction for analytical variability.[12][15] |
| Precision (% RSD) | < 3% | > 8% | The consistent and predictable behavior of the deuterated IS across replicate injections minimizes variability. The differing chromatographic behavior of the non-isotope labeled IS can introduce more scatter in the results.[10][15] |
| Linearity of Calibration Curve (R²) | > 0.999 | ~0.99 | The stable isotope dilution method provides a more linear response over a wider dynamic range due to the effective normalization of any non-linear instrument responses.[8][12] |
Visualizing the Impact of Internal Standard Choice on Analytical Bias
The choice of internal standard has a direct impact on the mitigation of analytical bias. The following diagram illustrates this relationship.
Conclusion and Recommendations
The experimental evidence and underlying scientific principles unequivocally demonstrate the superiority of 1,3-Dioleoyl-2-palmitoylglycerol-d5 as an internal standard for the accurate and precise quantification of triglycerides in complex biological matrices. Its chemical and physical similarity to the endogenous analytes ensures that it faithfully tracks and corrects for analytical variability at every stage of the workflow. For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the adoption of stable isotope-labeled internal standards is not merely a best practice but a necessity for robust and reliable lipidomic analysis. The use of a non-structurally related internal standard can lead to significant and unpredictable analytical bias, compromising the validity of the results. Therefore, for all quantitative lipidomic studies, particularly those involving the use of certified reference materials for method validation, the use of a deuterated internal standard like 1,3-Dioleoyl-2-palmitoylglycerol-d5 is strongly recommended.
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- Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed. (2011, November 17).
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- Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC. (n.d.).
- Extraction of cellular lipids in stable isotope dilution liquid chromatography-mass spectrometry - YouTube. (2026, February 9).
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- Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC. (2018, December 21).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dioleoyl-2-palmitoylglycerol-d5
For researchers and drug development professionals, the integrity of an experiment extends to the entire lifecycle of a chemical, including its final disposition. The proper disposal of specialized reagents like 1,3-Dioleoyl-2-palmitoylglycerol-d5 is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, field-tested framework for the safe and compliant disposal of this deuterated triglyceride, emphasizing the scientific rationale behind each procedural step.
Part 1: Immediate Safety Assessment and Hazard Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's and its solvent's properties is essential. 1,3-Dioleoyl-2-palmitoylglycerol-d5 is a stable, non-radioactive isotopically labeled triglyceride.[1] The deuterium (d5) label introduces a heavier isotope of hydrogen, which, while not conferring radioactivity, can alter metabolic pathways and necessitates its treatment as chemical waste.[1]
However, the most immediate and significant hazard associated with this product typically arises from the solvent in which it is supplied. Manufacturers often provide this lipid in a hexane solution to ensure stability and ease of handling.[2][3]
Table 1: Comparative Hazard Profile
| Feature | 1,3-Dioleoyl-2-palmitoylglycerol (Neat Compound) | Hexane (Common Solvent) |
| Physical State | Combustible Solid or Oil[4] | Highly Flammable Liquid and Vapor[5] |
| Primary Hazards | Generally low acute toxicity.[4][6] | Highly flammable (H225), Skin Irritant (H315), Aspiration Hazard (H304), Suspected of damaging fertility or the unborn child (H361), Causes damage to nervous system through prolonged exposure (H372), May cause drowsiness or dizziness (H336), Toxic to aquatic life with long-lasting effects (H411).[5] |
| Disposal Classification | Non-hazardous or Chemical Waste (Jurisdiction Dependent) | Hazardous Chemical Waste (Flammable, Toxic) |
Causality Behind the Hazard: The primary operational risk is not the triglyceride itself but the volatile, flammable, and toxic hexane solvent. Therefore, the disposal procedure must be dictated by the hazards of the most dangerous component of the mixture, which is unequivocally the hexane.
Part 2: Core Disposal Principles: A Self-Validating System
A robust disposal plan is built on three pillars: characterization, segregation, and compliance. This systematic approach ensures that waste is handled safely from the point of generation to its final disposal.
-
Waste Characterization (The "What"): The first step is to accurately identify the waste. Is it the original solution in hexane? Is it the neat triglyceride after solvent evaporation? Is it contaminated labware? The answer determines the disposal pathway. Any mixture containing hexane must be treated as flammable hazardous waste.[5][7]
-
Waste Segregation (The "Where"): Never mix different classes of chemical waste.[1] Disposing of the hexane-based solution into an aqueous waste container, for example, can lead to the creation of a dangerous, multi-layered, and flammable mixture. Dedicated, clearly labeled containers for each waste stream are mandatory.[1][7]
-
Regulatory Compliance (The "How"): All disposal activities must adhere to the guidelines set by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.[7][8] This guide provides a general framework; your EHS department provides the definitive and legally binding protocols for your specific location.
Part 3: Experimental Protocol: Step-by-Step Disposal Methodologies
Adherence to a strict, step-by-step protocol is essential for ensuring safety and compliance. The following procedures cover the most common scenarios for disposing of 1,3-Dioleoyl-2-palmitoylglycerol-d5.
A. Disposal of the Original Hexane Solution
This is the most common disposal scenario and must be handled as flammable liquid hazardous waste.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.[5]
-
Work Area: Conduct all transfers within a certified chemical fume hood to minimize inhalation exposure to hexane vapors.[9]
-
Waste Collection:
-
Obtain a designated hazardous waste container for flammable organic solvents from your EHS department. This container must be made of a material compatible with hexane (e.g., glass or appropriate plastic) and have a secure, vapor-tight lid.
-
Clearly label the container with "Hazardous Waste," "Flammable Organic Solvents," and list all chemical constituents, including "Hexane" and "1,3-Dioleoyl-2-palmitoylglycerol-d5," with their approximate concentrations.
-
Carefully pour the waste from your experimental container into the designated waste container. Avoid splashing.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's waste management service.[1]
-
B. Disposal of Contaminated Solid Waste
This category includes items like pipette tips, gloves, and absorbent pads that have come into contact with the product.
-
Waste Segregation: Collect all contaminated solid waste in a separate, clearly labeled container or a durable, transparent bag designated for solid hazardous waste.
-
Labeling: The container must be labeled "Solid Hazardous Waste" and list the chemical contaminants.
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not discard it in the regular trash, as residual hexane can pose a fire hazard.[7]
C. Disposal of "RCRA Empty" Glassware
A container that has held a hazardous chemical like hexane is considered "RCRA empty" once all contents that can be removed by normal means (pouring, scraping) have been taken out.
-
Decontamination: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The first rinseate must be collected and disposed of as flammable liquid hazardous waste, following the protocol in section A. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsate as hazardous waste.
-
Glassware Disposal: Once properly rinsed and air-dried in a fume hood, the defaced container can typically be disposed of in a designated laboratory glass waste box.[8]
Part 4: Visualizing the Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 1,3-Dioleoyl-2-palmitoylglycerol-d5 and its associated waste streams.
Caption: Decision workflow for the disposal of 1,3-Dioleoyl-2-palmitoylglycerol-d5 waste.
Part 5: Spill Management
In the event of a spill of the hexane solution, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Immediately remove or turn off all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain & Absorb: For minor spills, use a spill kit with absorbent, non-combustible material like vermiculite or sand. Do not use paper towels.
-
Collect Waste: Carefully scoop the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.[8]
By integrating these principles and protocols into your laboratory's standard operating procedures, you can ensure the safe, compliant, and environmentally responsible disposal of 1,3-Dioleoyl-2-palmitoylglycerol-d5, upholding the highest standards of scientific integrity and safety.
References
-
Safety Data Sheet. Avanti Polar Lipids. [Link]
-
Safety Data Sheet. Avanti Polar Lipids. [Link]
-
1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL (CAS 1716-07-0). LookChem. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. Chemical Safety. [Link]
-
1,3-Dioleoyl-2-palmitoylglycerol PubChem Entry. National Center for Biotechnology Information. [Link]
-
Storage and handling of lipids. Avanti Polar Lipids. [Link]
-
How To Dispose Lab Chemicals & Waste. Techmate. [Link]
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Storage & handling of Lipids. Avanti Polar Lipids. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Packaging Information. Nestlé Health Science. [Link]
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Advanced Laboratory Safety and Handling Guide: 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5)
Executive Summary & Causality Context
As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomics researchers on the handling of complex deuterated internal standards. 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) is a critical stable isotope-labeled triglyceride used extensively in mass spectrometry (LC-MS/MS) to quantify OPO—a structured lipid vital to infant formula optimization and metabolic studies[1].
Handling OPO-d5 requires a dual-pronged approach: protecting the operator from chemical hazards (irritation, toxicity) and protecting the highly valuable, oxidation-prone deuterated lipid from environmental degradation and isotopic exchange. This guide provides a self-validating system for safe operation, PPE selection, and disposal.
Quantitative Hazard & Physicochemical Data
To establish a baseline for our safety protocols, we must first understand the physical and hazardous properties of the unlabeled and deuterated forms of OPO.
| Property / Hazard | Value / Description | Scientific Implication |
| Chemical Name | 1,3-Dioleoyl-2-palmitoylglycerol-d5 | Deuterated internal standard for LC-MS/MS. |
| CAS Number | 1716-07-0 (Unlabeled base) | Reference for baseline toxicity data[2][3]. |
| Molecular Weight | ~864.42 g/mol (d5 isotope) | High molecular weight lipid; highly lipophilic. |
| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation[2][3]. |
| Precautionary Codes | P261, P280, P305+P351+P338, P501 | Mandates strict PPE, ventilation, and specific disposal[2][3]. |
| Storage Temperature | -20°C (short term) to -80°C (long term) | Prevents oxidation of the unsaturated oleoyl chains[3][4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding the causality behind the choices. Because OPO-d5 is typically reconstituted in aggressive organic solvents (e.g., DMSO, Chloroform, or Methanol) for mass spectrometry, the PPE must resist both the lipid and the carrier solvent[4].
Step-by-Step PPE Protocol
-
Hand Protection (Nitrile, Double-Gloving):
-
Action: Wear powder-free, LC-MS grade nitrile gloves. If handling with chloroform, use heavier-duty nitrile or fluorinated rubber.
-
Causality: Latex offers poor resistance to non-polar organic solvents. OPO-d5 is highly lipophilic and can be carried rapidly through the skin barrier if dissolved in DMSO (a known penetration enhancer).
-
-
Eye Protection (Splash Goggles):
-
Body Protection (Lab Coat & Apron):
-
Respiratory Protection (Fume Hood):
Operational Workflow: Reconstitution and Handling
To ensure self-validating experimental integrity, the handling of OPO-d5 must prevent lipid oxidation (due to the double bonds in the oleoyl chains) and moisture contamination.
Step-by-Step Methodology
-
Equilibration: Remove the OPO-d5 vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial introduces ambient condensation, leading to hydrolysis of the triglyceride ester bonds.
-
Solvent Addition: Inside the fume hood, add the appropriate LC-MS grade solvent (e.g., DMSO or Chloroform/Methanol mix)[4].
-
Homogenization: Vortex gently. If sonication is required, maintain the water bath below 30°C. Why? Excessive heat accelerates the oxidation of the cis-9 double bonds in the oleoyl chains.
-
Aliquoting: Transfer the solution into amber glass vials with PTFE-lined caps. Why? Amber glass prevents UV-induced photo-oxidation, and PTFE prevents plasticizer leaching (which would contaminate the LC-MS/MS spectra).
-
Inert Gas Purging: Gently blow a stream of high-purity Nitrogen or Argon over the liquid surface before capping. Why? Displacing oxygen prevents lipid peroxidation during long-term storage.
Workflow for safe handling and reconstitution of OPO-d5.
Spill Response and Disposal Plan
Accidental spills of lipid standards require immediate containment to prevent slipping hazards and environmental contamination.
Spill Containment Methodology
-
Evacuate and Ventilate: If the spill involves the carrier solvent (e.g., Chloroform), evacuate personnel and ensure the fume hood is operating at maximum flow[3][5].
-
Absorb: Do not use water. Apply an inert, finely-powdered liquid-binding material such as diatomite, dry sand, or universal binders[3][6][7].
-
Decontaminate: Scrub the affected surface with an alcohol (Isopropanol or Ethanol) to dissolve the lipophilic residue[3].
-
Dispose: Collect all contaminated materials, including PPE and absorbent, into a hazardous waste container[7].
Disposal Plan
OPO-d5 and its empty containers must be treated as hazardous waste (P501)[2][3].
-
Do not pour down the drain: Triglycerides are immiscible with water and can cause severe blockages or environmental harm[5][6].
-
Incineration: Dispose of surplus and non-recyclable products via a licensed hazardous waste contractor, typically through high-temperature incineration[8].
Logical decision tree for OPO-d5 spill response and decontamination.
References
-
Sigma-Aldrich. 1,3-Dioleoyl-2-palmitoylglycerol | 1716-07-0 Safety Information.2
-
MedChemExpress. Safety Data Sheet: 1,3-Dioleoyl-2-palmitoylglycerol.3
-
Chemsrc. 1,3-Dioleoyl-2-palmitoylglycerol Biological Activity.1
-
Sigma-Aldrich. 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Biochem/physiol Actions.
-
MedChemExpress. 1,3-Dioleoyl-2-palmitoylglycerol | Triacylglycerol Handling Instructions.4
-
Vigon International. Triglyceride C10-C18 Safety Data Sheet - SDS US.6
-
ECHEMI. Triglyceride StPSt,sn SDS, Accidental Release Measures.5
-
Cayman Chemical. GHS08 Health hazard - Safety Data Sheet (Triglyceride Standard).7
-
Airgas. SAFETY DATA SHEET - Deuterium & Hazardous Disposal Considerations.8
Sources
- 1. 1,3-Dioleoyl-2-palmitoylglycerol | CAS#:1716-07-0 | Chemsrc [chemsrc.com]
- 2. 1,3-Dioleoyl-2-palmitoylglycerol | 1716-07-0 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. vigon.com [vigon.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
